(r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLPEQRNMJTIIX-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652395 | |
| Record name | 1-Benzyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217598-28-1 | |
| Record name | 1-Benzyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
This guide provides a comprehensive overview of the synthesis protocols for (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, a chiral piperazine derivative of significant interest to researchers, scientists, and drug development professionals. The unique structural features of this molecule make it a valuable building block in the development of novel therapeutic agents. This document outlines a plausible and detailed multi-step synthesis, drawing from established methodologies for the preparation of analogous chiral piperazine-2-carboxylic acid derivatives.
Synthetic Strategy Overview
The synthesis of this compound can be strategically approached starting from the commercially available chiral precursor, (R)-piperazine-2-carboxylic acid. The overall strategy involves a series of protection and functionalization steps to achieve the desired stereochemistry and substitution pattern. The key transformations include the protection of one of the nitrogen atoms of the piperazine ring, esterification of the carboxylic acid, and finally, the introduction of the benzyl group at the N1 position.
A logical workflow for this synthesis is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each key step in the synthesis.
Step 1: Synthesis of (R)-4-Boc-piperazine-1,2-dicarboxylic acid
This initial step involves the protection of the N4-nitrogen of (R)-piperazine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This ensures regioselective functionalization in the subsequent steps.
Protocol:
-
Suspend (R)-piperazine-2-carboxylic acid dihydrochloride in a suitable solvent such as a mixture of methanol and water.
-
Add a base, for example, triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and deprotonate the secondary amine.
-
To the resulting solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (R)-4-Boc-piperazine-1,2-dicarboxylic acid.
Step 2: Synthesis of (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate
The carboxylic acid at the C2 position is then converted to its methyl ester.
Protocol:
-
Dissolve (R)-4-Boc-piperazine-1,2-dicarboxylic acid in methanol.
-
Add an acid catalyst, such as thionyl chloride or a catalytic amount of sulfuric acid, dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product, (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate, can be used in the next step without further purification or can be purified by column chromatography.
Step 3: Synthesis of (r)-1-Benzyl 2-methyl 4-Boc-piperazine-1,2-dicarboxylate
The N1-nitrogen is selectively benzylated in this step.
Protocol:
-
Dissolve (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate or triethylamine.
-
Add benzyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography to obtain (r)-1-Benzyl 2-methyl 4-Boc-piperazine-1,2-dicarboxylate.
Step 4: Synthesis of this compound (Final Product)
The final step involves the deprotection of the N4-Boc group.
Protocol:
-
Dissolve (r)-1-Benzyl 2-methyl 4-Boc-piperazine-1,2-dicarboxylate in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9.
-
Extract the final product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Data Presentation
The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are based on typical results reported in the literature for similar transformations.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | (R)-4-Boc-piperazine-1,2-dicarboxylic acid | (R)-Piperazine-2-carboxylic acid | (Boc)₂O, Triethylamine | 85-95 |
| 2 | (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate | (R)-4-Boc-piperazine-1,2-dicarboxylic acid | Methanol, Thionyl chloride | 90-98 |
| 3 | (r)-1-Benzyl 2-methyl 4-Boc-piperazine-1,2-dicarboxylate | (R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate | Benzyl bromide, K₂CO₃ | 80-90 |
| 4 | This compound | (r)-1-Benzyl 2-methyl 4-Boc-piperazine-1,2-dicarboxylate | Trifluoroacetic acid | 90-99 |
Visualization of Key Relationships
The logical relationship between the protecting groups and the reactive sites is crucial for the success of this synthesis.
Caption: Reagent selectivity in the synthesis of the target molecule.
This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. The successful synthesis of this chiral building block will undoubtedly facilitate the development of new and innovative pharmaceutical agents.
CAS number and molecular structure of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, a chiral building block of significant interest in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, a representative synthetic approach, and its applications as a key intermediate in the synthesis of complex, biologically active molecules.
Chemical Identity and Molecular Structure
This compound is a disubstituted piperazine derivative featuring a benzyl carbamate at the 1-position and a methyl ester at the 2-position, with the stereocenter at the 2-position in the (R)-configuration. The presence of these functional groups and its defined stereochemistry make it a valuable synthon for asymmetric synthesis.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₈N₂O₄[1]
-
SMILES (Simplified Molecular Input Line Entry System): O=C(OCC1=CC=CC=C1)N2C--INVALID-LINK--NCC2
Physicochemical and Quantitative Data
The following table summarizes the known physicochemical properties. Data for the racemic mixture is provided where specific data for the (R)-enantiomer is unavailable.
| Property | Value | Source |
| CAS Number | 126937-43-7 (Racemic) | [1][2] |
| Molecular Weight | 278.30 g/mol | Calculated |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |
| Boiling Point | 406.5 ± 45.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Purity (Typical) | ≥95% | |
| Storage Conditions | Sealed refrigeration | |
| Appearance | Not specified (likely an oil or solid) |
Experimental Protocols: Representative Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be constructed based on established methods for the synthesis of chiral piperazine-2-carboxylic acid derivatives. A common strategy involves the N-protection and subsequent esterification of a chiral piperazine-2-carboxylic acid precursor.
Objective: To synthesize this compound from (R)-piperazine-2-carboxylic acid.
Materials:
-
(R)-piperazine-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or other esterification reagent
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Methodology:
-
N-Benzylation (Carbobenzoxy Protection):
-
Suspend (R)-piperazine-2-carboxylic acid in an anhydrous solvent such as DCM.
-
Cool the mixture in an ice bath to 0°C.
-
Add a suitable base (e.g., 2-3 equivalents of triethylamine) to the suspension.
-
Slowly add benzyl chloroformate (Cbz-Cl) (approximately 1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(benzyloxycarbonyl)piperazine-2-carboxylic acid.
-
-
Esterification:
-
Dissolve the crude (R)-1-(benzyloxycarbonyl)piperazine-2-carboxylic acid in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Carefully add thionyl chloride (SOCl₂) dropwise (approximately 1.5-2.0 equivalents).
-
Allow the reaction to stir at room temperature or gently reflux for several hours until the esterification is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
The following diagram illustrates a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a chiral intermediate in the synthesis of pharmaceutical compounds.[4] The piperazine ring is a common scaffold in medicinal chemistry, and the ability to introduce substituents with defined stereochemistry is crucial for developing drugs with high efficacy and selectivity.
-
Chiral Building Block: The defined (R)-stereocenter at the 2-position allows for the stereospecific synthesis of more complex molecules. This is particularly important in modern drug development, where enantiomerically pure active pharmaceutical ingredients (APIs) are often required to improve therapeutic outcomes and reduce side effects.
-
Pharmaceutical Intermediates: Piperazine-2-carboxylic acid derivatives are key intermediates in the synthesis of a wide range of therapeutic agents.[5] These include compounds investigated for neurological disorders, infectious diseases, and metabolic syndromes.[5] For example, optically active piperazine-2-carboxylic acid derivatives are used as structural units for HIV protease inhibitors. The title compound serves a similar role as a versatile starting material for the construction of complex piperazine-based frameworks.[4]
-
Scaffold for Library Synthesis: The two nitrogen atoms of the piperazine ring, one protected as a carbamate and the other available for further functionalization (after potential deprotection), along with the methyl ester, provide multiple points for chemical modification. This makes it a suitable scaffold for the creation of compound libraries for high-throughput screening in drug discovery programs.
As no direct involvement in signaling pathways has been documented for this intermediate, a pathway diagram is not applicable. The primary role of this compound is as a structural component in the synthesis of larger, biologically active molecules.
References
Commercial Availability of Enantiomerically Pure Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The stereochemistry of substituents on the piperazine ring can significantly impact pharmacological activity, making access to enantiomerically pure derivatives crucial for drug discovery and development. This technical guide provides an in-depth overview of the commercial availability of enantiomerically pure piperazine derivatives, details key experimental protocols for their synthesis and analysis, and illustrates their interaction with key signaling pathways.
Commercial Availability
A variety of enantiomerically pure piperazine derivatives are commercially available from several suppliers, serving as valuable building blocks for synthesis. These compounds are offered with varying levels of enantiomeric purity and in different quantities. Below is a summary of representative commercially available enantiomerically pure piperazine derivatives.
| Product Name | Supplier(s) | Purity/Enantiomeric Excess (ee) | Notes |
| (R)-(+)-Piperazine-2-carboxylic acid | Quarko | - | Chiral building block. |
| (S)-(-)-Piperazine-2-carboxylic acid | - | - | Mentioned in research contexts.[1] |
| (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | Lab-Chemicals.Com | 95% | Chiral building block.[2] |
| (2S,6S)-2,6-Dimethylpiperazine dihydrochloride | Lab-Chemicals.Com | 97% | Chiral building block.[2] |
| (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate | Lab-Chemicals.Com | 97% | Chiral building block.[2] |
| Various chiral piperazine building blocks | Enamine | High optical purity | Large selection of functionalized chiral building blocks available.[3] |
| Various piperazine derivatives | BLDpharm | Typically 95-97% | Offers a range of chiral building blocks.[4] |
| 1-BOC-Piperazine | Quarko | - | Common intermediate for synthesis. |
| N-Methylpiperazine | Quarko | - | Racemic, but a key starting material. |
Note: This table is not exhaustive and represents a snapshot of commercially available compounds. Researchers should consult supplier catalogs for the most up-to-date information on availability, purity, and pricing.
Experimental Protocols
The synthesis and analysis of enantiomerically pure piperazine derivatives employ a range of specialized chemical techniques. Below are detailed methodologies for key experiments.
Synthesis of Enantiopure α-Substituted Piperazines via Asymmetric Lithiation
This protocol is based on the method described by O'Brien and coworkers, which allows for the direct functionalization of the piperazine ring.[5]
Materials:
-
N-Boc-N'-(α-methylbenzyl)piperazine
-
s-Butyllithium (s-BuLi)
-
(-)-Sparteine or (+)-Sparteine surrogate
-
Electrophile (e.g., alkyl halide)
-
Anhydrous solvent (e.g., diethyl ether or toluene)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard work-up and purification reagents (organic solvents, brine, drying agent like MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-N'-(α-methylbenzyl)piperazine and the chiral ligand ((-)-sparteine or its surrogate) in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the optimized lithiation time (can be monitored by in situ IR spectroscopy).
-
Add the desired electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C for a specified time, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of the quenching solution.
-
Perform a standard aqueous work-up: extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched α-substituted piperazine.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
This protocol provides a general framework for the analysis of chiral piperazine derivatives. Specific conditions may need to be optimized for different compounds.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® IC, Chiralcel® OD-H, or Chiralpak® AD).[6][7][8]
-
HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol).[6][7][8]
-
Mobile phase additive (e.g., diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds).[8]
-
Sample of the piperazine derivative (racemic standard and the sample to be analyzed).
Chromatographic Conditions (Example for a basic piperazine derivative):
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Detection Wavelength: 205 nm (or a wavelength where the derivative has sufficient absorbance).[7]
-
Injection Volume: 10 µL.[7]
Procedure:
-
Sample Preparation: Dissolve the piperazine derivative in the mobile phase to a suitable concentration.
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution. Subsequently, inject the sample to be analyzed.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Capillary Electrophoresis (CE) for Chiral Separation
CE is a powerful technique for the enantiomeric separation of charged molecules like many piperazine derivatives.
Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary.
-
Background electrolyte (BGE) (e.g., phosphate buffer).[9]
-
Chiral selector (e.g., sulfated β-cyclodextrin).[10]
-
Sample of the piperazine derivative.
Electrophoretic Conditions (Example):
-
Capillary: Fused-silica, dimensions appropriate for the instrument.
-
Background Electrolyte: 200 mM phosphate buffer, pH 2.8.[9]
-
Chiral Selector: 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) added to the BGE.[9]
-
Voltage: Applied voltage as optimized for the separation.
-
Temperature: Controlled temperature.
-
Detection: UV detection at an appropriate wavelength.
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing with appropriate solutions (e.g., NaOH, water, and BGE).
-
Sample Introduction: Introduce the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Electrophoresis: Apply the separation voltage.
-
Detection: Monitor the migration of the enantiomers as they pass the detector.
-
Data Analysis: The enantiomeric ratio can be determined from the corrected peak areas of the two enantiomers.
Signaling Pathways and Experimental Workflows
The pharmacological effects of many piperazine derivatives are mediated through their interaction with monoaminergic neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. Some derivatives also modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.
Modulation of Serotonin Receptor Signaling
Many piperazine derivatives act as agonists or antagonists at various serotonin receptor subtypes, or as serotonin reuptake inhibitors (SSRIs).[11][12] Their action can influence downstream signaling cascades, impacting mood and behavior.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. (Chiral Building Blocks) | BLDpharm [bldpharm.de]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrrjournal.com [ijrrjournal.com]
The Biological Frontier of Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural rigidity, polarity, and capacity for hydrogen bond formation often impart favorable pharmacokinetic properties to molecules, such as enhanced water solubility and oral bioavailability.[2][4] This versatile nucleus is a key component in numerous clinically approved drugs and continues to be a focal point for the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders.[2][5] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic potential. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows are presented to support researchers and drug development professionals in this dynamic field.
Anticancer Activity of Novel Piperazine Derivatives
Arylpiperazines have emerged as a significant class of compounds in oncology research, demonstrating cytotoxic effects against various tumor cells through diverse mechanisms of action.[2] These derivatives can modulate critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[2]
Mechanisms of Action
Recent studies have shown that novel piperazine derivatives can halt cancer cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[2] A key target for many of these compounds is the PI3K/Akt signaling pathway, which is commonly hyperactivated in numerous human cancers and is pivotal for cell survival and growth.[2] For instance, some derivatives have been shown to induce caspase-dependent apoptosis.[6] Another study reported that a novel 4-(benzo[1][6]dioxol-5-ylmethyl) piperazine amide derivative demonstrated significant activity on MDA-MB-231 breast cancer cells by activating apoptosis and blocking the cell cycle in the G0/G1 phase.[7] Furthermore, piperazine-tethered bergenin hybrids have been found to induce apoptosis by regulating the Bax/BcL2 expression.[8]
Signaling Pathway: Apoptosis Induction by Piperazine Derivatives
Caption: PI3K/Akt signaling pathway inhibition by piperazine derivatives leading to apoptosis.
Quantitative Data Summary: Anticancer Activity
The anticancer efficacy of piperazine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) against various cancer cell lines.[2]
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [9] |
| 25 | HOP-92 (Lung) | 1.35 (GI50) | [9] |
| Compound 3 | MDA-MB-231 (Breast) | 11.3 (IC50) | [7] |
| 5a | CAL-27 (Tongue) | 15.41 - 92.9 (IC50 range) | [8] |
| 5c | CAL-27 (Tongue) | 15.41 - 92.9 (IC50 range) | [8] |
| 10f | SCC09 (Oral) | 17.41 - 91.9 (IC50 range) | [8] |
| 13o | SCC09 (Oral) | 17.41 - 91.9 (IC50 range) | [8] |
| A-11 | A-549 (Lung) | 5.71 (IC50) | [10] |
| A-11 | HCT-116 (Colon) | 4.26 (IC50) | [10] |
| C-4 | HCT-116 (Colon) | 11.33 (IC50) | [11] |
| C-14 | MIAPaCa-2 (Pancreatic) | <1 (IC50) | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow: MTT Assay
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the novel piperazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Antimicrobial Activity of Novel Piperazine Derivatives
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[12] Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[1]
Mechanisms of Action and Structure-Activity Relationships (SAR)
The antimicrobial efficacy of piperazine derivatives can be enhanced through specific structural modifications. The incorporation of electron-withdrawing groups, such as chloro (Cl), bromo (Br), and nitro (NO2), has been shown to improve antibacterial activity.[12] Conversely, the presence of electron-donating groups or certain ring substitutions like pyridine and furan often leads to a decrease in potency.[12] Molecular docking studies have helped to elucidate the binding interactions of these derivatives with microbial enzymes and proteins, thereby validating their mechanisms of action.[12] For example, some coumarin-piperazine derivatives have shown potent activity against Klebsiella pneumoniae and E. coli.[13]
Quantitative Data Summary: Antimicrobial Activity
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[2]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| RL-308 | Shigella flexneri | 2 | [6][14] |
| RL-308 | S. aureus | 4 | [6][14] |
| RL-308 | MRSA | 16 | [6][14] |
| RL-328 | Various bacteria | 128 | [6][14] |
| Unnamed Chalcone | Candida albicans | 2.22 | |
| 5d | S. aureus | 8 | [15] |
| 5f | K. pneumoniae (MDR) | 16 | [15] |
| 46 (Thiazolidinone) | K. pneumoniae | 18 | [13] |
| 46 (Thiazolidinone) | E. coli | 20 | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Methodology:
-
Compound Dilution: Prepare a series of twofold dilutions of the piperazine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[14] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Central Nervous System and Antipsychotic Activity
Piperazine derivatives are integral to the development of antipsychotic medications, primarily for treating schizophrenia.[2][16] These compounds often act as antagonists or modulators of dopamine and serotonin receptors.[16][17]
Mechanism of Action
The therapeutic effects of many antipsychotic drugs containing a piperazine moiety are attributed to their interaction with various neurotransmitter receptors in the brain. For instance, they can exhibit antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors. The modulation of these receptors helps to alleviate the symptoms of psychosis.[17] Several piperazine derivatives are currently under investigation in clinical trials for the treatment of schizophrenia.[16]
Logical Relationship: Receptor Binding to Antipsychotic Effect
Caption: Mechanism of action for antipsychotic piperazine derivatives.
Quantitative Data Summary: Receptor Binding Affinity
The potency of potential antipsychotic compounds is often assessed by their binding affinity (Ki) to their target receptors. A lower Ki value indicates a higher binding affinity.[2]
| Compound Class | Target Receptor | Typical Ki Range (nM) |
| Arylpiperazines | Dopamine D2 | 1 - 100 |
| Arylpiperazines | Serotonin 5-HT2A | 0.5 - 50 |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to quantify the interaction of a ligand (in this case, a piperazine derivative) with a receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., D2 or 5-HT2A).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled piperazine derivative (the competitor).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
The piperazine scaffold remains a highly valuable and versatile core structure in modern drug discovery.[18] Novel piperazine derivatives continue to demonstrate significant potential as anticancer, antimicrobial, and antipsychotic agents.[1][2] The ongoing exploration of structure-activity relationships, coupled with advanced screening methodologies and a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and improved therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of piperazine chemistry in the pursuit of innovative medicines.
References
- 1. apjhs.com [apjhs.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
- 15. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024) | CoLab [colab.ws]
- 16. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
An In-depth Technical Guide to the Stability and Reactivity of N-Protected Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and virology.[1][2][3] Its unique physicochemical properties, such as its ability to enhance aqueous solubility and modulate pharmacokinetic profiles, make it a highly desirable structural motif.[1][2] The symmetrical nature of piperazine, with its two secondary amine groups, necessitates the use of nitrogen-protecting groups to achieve selective functionalization, a critical step in the synthesis of complex pharmaceutical agents.
This technical guide provides a comprehensive overview of the stability and reactivity of commonly used N-protected piperazine compounds. It details the chemical properties imparted by key protecting groups, outlines degradation pathways, and presents a variety of synthetic transformations. This document is intended to serve as a practical resource, complete with detailed experimental protocols, quantitative data, and process diagrams to aid researchers in the strategic design and execution of their synthetic and drug development programs.
Core Concepts of N-Protection in Piperazines
The choice of a nitrogen-protecting group is fundamental to the overall synthetic strategy. The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable with high selectivity and yield. The most prevalent protecting groups in piperazine chemistry are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
-
N-Boc-piperazine : Characterized by its acid-labile Boc group, this compound is a workhorse in medicinal chemistry, particularly for solution-phase synthesis.[4] The Boc group is robust and stable across a wide range of non-acidic reagents, allowing for selective functionalization of the second nitrogen.[4]
-
N-Cbz-piperazine : The Cbz group is typically removed under hydrogenolysis conditions (e.g., Pd/C, H₂), offering an orthogonal deprotection strategy to the acid-labile Boc group and base-labile Fmoc group. This allows for more complex, multi-step syntheses where sequential deprotection is required.
-
N-Fmoc-piperazine : With its base-labile Fmoc group, this derivative is essential for solid-phase peptide synthesis (SPPS).[4] The mild basic conditions required for its removal preserve acid-labile resin linkers and side-chain protecting groups, which are typically cleaved in the final step with a strong acid.[4]
Stability of N-Protected Piperazine Compounds
The chemical stability of drug candidates and their intermediates is a critical parameter that influences safety, efficacy, and storage conditions.[5] N-protected piperazines are susceptible to several degradation pathways, primarily hydrolysis and oxidation, which are influenced by factors such as pH, temperature, and the presence of oxidizing agents.[5][6]
Factors Influencing Stability
-
pH-Related Degradation : As a weak base, the stability of piperazine derivatives can be highly pH-dependent.[6] Hydrolysis is a common degradation pathway.[5] A comprehensive pH-stability profile is often necessary to identify the optimal pH for formulation and storage.[6]
-
Oxidative Degradation : The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of agents like hydrogen peroxide or atmospheric oxygen.[6][7] This can lead to the formation of N-oxides and other degradation products.[7]
-
Thermal Degradation : Elevated temperatures can accelerate degradation processes.[6][8] Thermal stability studies are crucial for determining appropriate handling and storage temperatures.
-
Photodegradation : Exposure to light can induce photo-oxidation. Storing piperazine-containing compounds in amber-colored or light-resistant containers is a common protective measure.[6]
Quantitative Stability Data
A study on the stability of various synthetic piperazines in human whole blood provides insights into their relative stability under different storage conditions over a 12-month period. Although these compounds are not N-protected in the traditional sense, the data on phenyl and benzyl piperazines highlight the inherent stability differences in the core structure.
| Compound | Category | Storage Temp. | % Remaining (at 12 months) | Stability Rank |
| 1-(4-methylbenzyl)-piperazine (MBZP) | Benzyl | -20°C | >70% (769-1047 ng/mL) | Most Stable |
| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Phenyl | -20°C | <50% | - |
| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Phenyl | 4°C | Not Detected (after 6 months) | Least Stable |
| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Phenyl | ~20°C | Not Detected (after 6 months) | Least Stable |
| Data summarized from a study on synthetic piperazines in human whole blood, initially spiked at 1000 ng/mL.[9] |
The study concluded that benzyl piperazines are generally more stable than phenyl piperazines, and storage at room temperature should be avoided. For optimal results, samples should be kept frozen or refrigerated.[9]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods.
Objective : To identify potential degradation products and pathways for an N-protected piperazine compound under various stress conditions.
Methodology :
-
Acid Hydrolysis : Dissolve the compound in 0.1 M HCl. Store the solution at 60°C for a specified period (e.g., 24, 48 hours). Withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.[6]
-
Base Hydrolysis : Dissolve the compound in 0.1 M NaOH. Store the solution at 60°C for a specified period. Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.[6]
-
Oxidative Degradation : Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for a specified period. Withdraw samples and analyze by HPLC.[6]
-
Thermal Degradation : Place the solid compound in a calibrated oven at 80°C for a specified period.[6] Dissolve samples in a suitable solvent for HPLC analysis.
-
Photodegradation : Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH guidelines. Analyze samples by HPLC.
Analysis : A stability-indicating HPLC method capable of separating the parent drug from all degradation products should be used. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Caption: General pathways for forced degradation of N-protected piperazines.
Reactivity and Key Synthetic Transformations
The synthetic utility of N-protected piperazines lies in the ability to selectively functionalize the free nitrogen atom, followed by deprotection to reveal the second amine for further modification.
N-Functionalization Reactions
The free secondary amine of a mono-protected piperazine is a versatile nucleophile for a range of transformations.
| Reaction Type | Reagents | Reducing Agent (if any) | Typical Yield | Ref. |
| N-Alkylation | Alkyl Halide, K₂CO₃ | - | 60-89% | [10] |
| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride (STAB) | High | [2][11] |
| N-Acylation | Acyl Chloride, Et₃N | - | >80% | [10] |
| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | - | High | [4][11] |
| Ullmann Condensation | Aryl Halide, Cu Catalyst, Base | - | Moderate to High | [2][11] |
C-H Functionalization
While N-functionalization is most common, direct C-H functionalization of the piperazine ring is an emerging area of research.[3] The presence of the second nitrogen atom can create challenges, such as side reactions or diminished reactivity, compared to piperidine or pyrrolidine systems.[3][12] Methods involving directed lithiation or photoredox catalysis have been developed to install substituents on the carbon backbone of the piperazine ring.[3][12]
Deprotection Strategies and Protocols
The selective removal of the protecting group is a crucial step in the synthetic sequence.
The Boc group is reliably cleaved under acidic conditions.
Experimental Protocol: Boc Deprotection with TFA
-
Dissolution : Dissolve the N-Boc-piperazine derivative in dichloromethane (DCM).[4][10]
-
Acid Addition : Cool the mixture to 0°C in an ice bath. Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise.[4][10]
-
Reaction : Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by TLC or LC-MS.[4][10]
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess acid and solvent.[4]
-
Neutralization & Extraction : Dissolve the residue in water and basify with a saturated sodium bicarbonate solution or other base until pH > 8. Extract the aqueous layer with a suitable organic solvent (e.g., DCM, ethyl acetate) multiple times.[4][13]
-
Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[13]
Caption: Experimental workflow for the deprotection of N-Boc-piperazine.
The Fmoc group is cleaved by a base-mediated β-elimination mechanism. Piperidine is the standard reagent, but safer alternatives are gaining traction.[14][15]
Experimental Protocol: Fmoc Deprotection with Piperazine/DBU
-
Reagent Preparation : Prepare a deprotection solution of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A reported efficient combination is piperazine/DBU.[14]
-
Resin Treatment : To the Fmoc-protected peptide on solid-phase resin, add the deprotection solution.
-
Reaction : Agitate the mixture. Complete removal of the Fmoc group can occur in less than a minute.[14]
-
Washing : Filter the resin and wash thoroughly with DMF to remove the deprotection reagent and the dibenzofulvene-adduct.[16]
Caption: Mechanism of base-catalyzed Fmoc deprotection.
Role in Modulating Biological Pathways
N-protected piperazines are crucial intermediates for synthesizing compounds that modulate key biological signaling pathways. The piperazine scaffold often serves to correctly orient pharmacophoric elements for optimal interaction with biological targets.
For example, piperazine derivatives have been investigated as antagonists of the CXCR4 receptor, which is involved in cancer cell proliferation and survival.[17] The synthesis of these antagonists often involves the alkylation or reductive amination of an N-Boc or N-Cbz protected piperazine intermediate, followed by deprotection and further functionalization.[17] Additionally, certain natural product derivatives incorporating a piperazine moiety have been shown to modulate the MAPK and NF-κB signaling pathways, which are critical in inflammation and cancer.[1]
Caption: Role of piperazine antagonists in blocking CXCR4 signaling.
Conclusion
N-protected piperazines are indispensable tools in modern organic synthesis and drug discovery. The orthogonal stability of Boc, Cbz, and Fmoc protecting groups provides chemists with the flexibility to construct complex, multi-functionalized molecules with a high degree of control. A thorough understanding of their stability under various conditions is paramount to ensuring the integrity of intermediates and final products, while knowledge of their reactivity enables the strategic design of efficient synthetic routes. The continued development of novel synthetic methods, such as C-H functionalization, promises to further expand the chemical space accessible from this versatile heterocyclic core, paving the way for the next generation of piperazine-containing therapeutics.
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. isaacpub.org [isaacpub.org]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Piperazines | Ambeed [ambeed.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 13. jgtps.com [jgtps.com]
- 14. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of (R)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools for controlling stereochemistry in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While direct literature precedents for the use of this specific chiral auxiliary are limited, this application note extrapolates from established principles of asymmetric synthesis and the known chemistry of piperazine derivatives to propose a general workflow and hypothetical protocols for its use in diastereoselective alkylation reactions. The proposed methodologies, data, and visualizations serve as a foundational guide for researchers interested in exploring the utility of this and similar chiral auxiliaries.
Introduction to Chiral Auxiliaries and Asymmetric Synthesis
Asymmetric synthesis is a critical field in modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This is particularly crucial in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can ideally be recovered for reuse.
The piperazine scaffold is a prevalent motif in many biologically active compounds. The inherent chirality and conformational rigidity of substituted piperazines make them attractive candidates for development as chiral auxiliaries. This compound possesses a defined stereocenter and functional handles that allow for its attachment to a substrate and subsequent chemical manipulation.
General Workflow for Asymmetric Synthesis
The utilization of this compound as a chiral auxiliary is proposed to follow a three-step sequence:
-
Attachment of the Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate (e.g., a carboxylic acid derivative) to form a chiral adduct.
-
Diastereoselective Reaction: The chiral adduct undergoes a reaction (e.g., enolate alkylation) where the stereocenter on the auxiliary directs the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched molecule.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Hypothetical Application: Asymmetric Alkylation of a Carboxylic Acid Derivative
This section outlines a hypothetical protocol for the asymmetric alkylation of a propionate derivative using this compound as the chiral auxiliary.
Step 1: Attachment of the Chiral Auxiliary
The first step involves the formation of an amide bond between the chiral auxiliary and the prochiral carboxylic acid derivative.
Caption: Attachment of the chiral auxiliary to a prochiral substrate.
Experimental Protocol: Synthesis of the Chiral N-Acylpiperazine Adduct
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add the prochiral acid chloride (e.g., propanoyl chloride, 1.1 eq.) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral N-acylpiperazine adduct.
Step 2: Diastereoselective Alkylation
The chiral N-acylpiperazine adduct is then subjected to deprotonation to form a chiral enolate, followed by reaction with an electrophile. The steric hindrance provided by the chiral auxiliary is expected to direct the approach of the electrophile, leading to a high diastereomeric excess.
Caption: Diastereoselective alkylation of the chiral adduct.
Experimental Protocol: Diastereoselective Alkylation
-
To a solution of the chiral N-acylpiperazine adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere, cool the flask to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Continue stirring the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to release the enantiomerically enriched carboxylic acid.
Experimental Protocol: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1, 0.1 M).
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH, 4.0 eq.) followed by 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq.).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite.
-
Separate the aqueous layer and wash with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the desired carboxylic acid with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched product.
Data Presentation (Hypothetical Data)
The following table summarizes hypothetical results for the asymmetric alkylation of the N-propionyl adduct of this compound with various electrophiles.
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH₃I | 85 | 90:10 |
| 2 | CH₃CH₂I | 82 | 92:8 |
| 3 | BnBr | 90 | 95:5 |
| 4 | Allyl-Br | 88 | 93:7 |
Conclusion
This compound presents as a potentially valuable chiral auxiliary for asymmetric synthesis. The proposed workflow and protocols, based on established chemical principles, offer a starting point for the exploration of its efficacy in controlling stereochemical outcomes. Further research is required to validate these hypothetical applications and to fully characterize the scope and limitations of this chiral auxiliary in various asymmetric transformations. The development of novel and efficient chiral auxiliaries remains a key endeavor in the synthesis of complex, enantiomerically pure molecules for the advancement of science and medicine.
Application Notes and Protocols for (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. A key strategy in peptidomimetic design is the incorporation of conformationally constrained scaffolds that mimic the secondary structures of peptides, thereby enhancing binding affinity and selectivity for biological targets. The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to introduce rigid turns and project side chains in a well-defined spatial orientation.[1]
This document provides detailed application notes and protocols for the use of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (also known as (R)-1-N-Cbz-piperazine-2-carboxylic acid methyl ester) as a chiral building block for the synthesis of novel peptidomimetics. This specific scaffold offers a unique combination of a conformationally constrained piperazine ring, a chiral center at the 2-position, and orthogonal protecting groups, making it a versatile tool for creating dipeptide isosteres.
Key Applications in Peptidomimetics
The incorporation of this compound into a peptide sequence can serve several critical functions in peptidomimetic design:
-
Induction of β-turn Conformations: The rigid piperazine ring can act as a template to induce a β-turn-like structure in the peptide backbone. This is crucial for mimicking the native conformation of many biologically active peptides that rely on such turns for receptor recognition.
-
Enhancement of Proteolytic Stability: By replacing a native dipeptide linkage with the piperazine-based unit, the resulting peptidomimetic becomes resistant to degradation by proteases, which typically cleave amide bonds.
-
Increased Structural Diversity: The piperazine scaffold allows for the introduction of substituents at the nitrogen atoms, providing a vector for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Scaffold for Combinatorial Libraries: The synthetic accessibility of piperazine derivatives facilitates the creation of diverse libraries of peptidomimetics for high-throughput screening and lead optimization.[2]
Chemical Properties and Design Considerations
This compound possesses key structural features that are advantageous for its use in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
| Property | Description |
| Chirality | The (R)-configuration at the C2 position provides a defined stereochemistry, which is critical for specific interactions with chiral biological targets. |
| N1-Protecting Group | The Carbobenzyloxy (Cbz) group on the N1 nitrogen is a stable protecting group that can be removed under specific conditions (e.g., hydrogenolysis), allowing for orthogonal deprotection strategies. |
| C2-Carboxylic Acid | The methyl ester at the C2 position can be hydrolyzed to a carboxylic acid, which can then be coupled to the N-terminus of a growing peptide chain. |
| N4-Amine | The secondary amine at the N4 position is available for acylation, allowing for the extension of the peptide chain from this position. |
Experimental Protocols
The following protocols are generalized procedures for the incorporation of this compound into a peptidomimetic sequence. Optimization may be required based on the specific peptide sequence and desired final product.
Protocol 1: Synthesis of the Piperazine Building Block
Caption: Retrosynthetic analysis for the piperazine building block.
A general synthetic approach involves the cyclization of an appropriately protected diamine precursor, which can be derived from a chiral amino acid.
Protocol 2: Incorporation into a Peptide Sequence via SPPS
This protocol describes the incorporation of the piperazine scaffold as a dipeptide mimic between two amino acid residues (AA1 and AA2) on a solid support.
Workflow for SPPS Incorporation
References
Scalable and Stereoselective Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of orthogonally protected 2-substituted chiral piperazines, crucial scaffolds in medicinal chemistry and drug discovery. The methodologies outlined herein are based on robust and scalable chemical transformations, offering access to a diverse range of enantiomerically pure piperazine derivatives.
Introduction
Chiral 2-substituted piperazines are privileged structural motifs found in numerous biologically active compounds and approved drugs. Their conformational rigidity and the presence of two nitrogen atoms allow for diverse substitution patterns, making them ideal scaffolds for interacting with biological targets. The ability to orthogonally protect the two nitrogen atoms is critical for the selective functionalization of the piperazine ring, enabling the synthesis of complex molecules and chemical libraries for drug discovery programs.
This guide focuses on a practical and scalable synthetic route starting from readily available α-amino acids, employing a key aza-Michael addition reaction.[1][2] Additionally, alternative approaches utilizing chiral auxiliaries for stereocontrol are presented.
Core Synthetic Strategy: Aza-Michael Addition Approach
A highly efficient and scalable method for preparing orthogonally protected 2-substituted chiral piperazines commences with natural or unnatural α-amino acids. This four-step sequence offers excellent stereocontrol and is amenable to multigram-scale synthesis.[1][2]
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of chiral piperazines.
Experimental Protocols
Protocol 1: Synthesis of Orthogonally Bis-protected 1,2-Diaminoethane from Phenylalanine
-
N-Protection of L-Phenylalanine: To a solution of L-phenylalanine (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq) in THF dropwise. Stir the reaction at room temperature overnight. After reaction completion, extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 1N HCl and extract with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Cbz-L-phenylalanine.
-
Reduction to N-Cbz-L-phenylalaninol: Dissolve N-Cbz-L-phenylalanine (1.0 eq) in anhydrous THF and cool to 0 °C. Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the reaction at 0 °C for 30 minutes. Filter the resulting white precipitate and wash with cold THF. To the filtrate, add a solution of sodium borohydride (2.0 eq) in water dropwise at 0 °C. Stir the reaction for 4 hours at room temperature. Quench the reaction with 1N HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give N-Cbz-L-phenylalaninol.
-
Mesylation and Azide Displacement: Dissolve N-Cbz-L-phenylalaninol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 2 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate. Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir overnight. After cooling, pour the mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Reduction of Azide and Boc Protection: Dissolve the azide intermediate (1.0 eq) in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a balloon of hydrogen for 12 hours. Filter the catalyst through Celite and concentrate the filtrate. Dissolve the resulting amine in DCM and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature overnight. Purify the product by column chromatography to yield the orthogonally protected diamine.
Protocol 2: Aza-Michael Addition and Cyclization
-
To a solution of the orthogonally bis-protected 1,2-diaminoethane (1.0 eq) in acetonitrile, add 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired orthogonally protected 2-substituted chiral piperazine.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various orthogonally protected 2-substituted chiral piperazines starting from different α-amino acids.
| Starting Amino Acid | R-group | Protecting Group 1 (P1) | Protecting Group 2 (P2) | Overall Yield (4 steps) | Reference |
| L-Phenylalanine | Benzyl | Cbz | Boc | 65% | [1][2] |
| L-Leucine | Isobutyl | Cbz | Boc | 61% | [1][2] |
| L-Valine | Isopropyl | Cbz | Boc | 58% | [1][2] |
| L-Alanine | Methyl | Cbz | Boc | 68% | [1][2] |
| D-Phenylalanine | Benzyl | Boc | Cbz | 63% | [1][2] |
Orthogonal Protecting Group Strategies
The choice of orthogonal protecting groups is crucial for the subsequent selective functionalization of the piperazine nitrogens. An effective orthogonal protection strategy allows for the deprotection of one nitrogen atom without affecting the protecting group on the other.[3]
Caption: Orthogonal protection and selective functionalization.
Common Orthogonal Protecting Group Pairs and their Deprotection Conditions
| Protecting Group 1 (P1) | Deprotection Condition for P1 | Protecting Group 2 (P2) | Deprotection Condition for P2 | Stability of P2 to P1 deprotection | Stability of P1 to P2 deprotection |
| Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA in DCM) | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) | Stable | Stable |
| Boc | Acidic conditions (e.g., TFA in DCM) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., Piperidine in DMF) | Stable | Stable |
| Cbz | Hydrogenolysis (H₂, Pd/C) | Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable | Stable |
| Fmoc | Basic conditions (e.g., Piperidine in DMF) | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable | Stable |
Alternative Strategy: Chiral Auxiliary-Mediated Synthesis
An alternative approach to introduce chirality at the C2 position of the piperazine ring is through the use of a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct a stereoselective transformation.
Caption: General workflow using a chiral auxiliary.
Example: Evans Oxazolidinone Auxiliary in Piperazine Synthesis
The Evans oxazolidinone auxiliaries are widely used for stereoselective alkylations. This can be adapted for the synthesis of 2-substituted piperazine precursors.
Protocol 3: Asymmetric Alkylation using an Evans Auxiliary
-
Acylation of Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add a solution of an appropriate N-protected amino-acetyl chloride (1.1 eq) in THF. Stir at -78 °C for 1 hour and then warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography.
-
Diastereoselective Alkylation: Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) and stir for 30 minutes. Add the desired alkyl halide (1.2 eq) and continue stirring at -78 °C for 4-6 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the product by column chromatography to obtain the alkylated product with high diastereoselectivity.
-
Auxiliary Cleavage and Cyclization Precursor Formation: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH, H₂O₂ for hydrolysis to the carboxylic acid, or LiBH₄ for reduction to the alcohol). The resulting chiral fragment can then be further elaborated and cyclized to form the desired 2-substituted piperazine.
Quantitative Data for Chiral Auxiliary Approach
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >95:5 | 85% | [4] |
| (S)-4-benzyl-2-oxazolidinone | Isopropyl iodide | >98:2 | 90% | [4] |
| Pseudoephedrine amide | Methyl iodide | >99:1 | 88% | [5] |
Conclusion
The methodologies presented provide robust and scalable pathways to enantiomerically pure, orthogonally protected 2-substituted piperazines. The aza-Michael addition approach starting from α-amino acids is particularly attractive for large-scale synthesis due to its operational simplicity and high overall yields. The use of chiral auxiliaries offers a versatile alternative for accessing a wide range of stereochemically defined piperazine precursors. These protocols and data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Boc Protection of Piperazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are fundamental building blocks in modern drug discovery and development, appearing in the structures of numerous active pharmaceutical ingredients (APIs). The selective functionalization of one of the two nitrogen atoms in the piperazine ring is crucial for the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the secondary amine of piperazine due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1] This document provides detailed application notes and protocols for the N-Boc protection of piperazine intermediates, focusing on achieving high yields and selectivity for mono-protection.
Chemical Principles
The N-Boc protection of piperazine involves the reaction of a piperazine nitrogen atom with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a carbamate linkage and the release of tert-butanol and carbon dioxide.
A primary challenge in the N-Boc protection of piperazine is achieving mono-substitution over di-substitution, as both nitrogen atoms are reactive. Several strategies are employed to enhance the selectivity for the desired mono-Boc-piperazine product. One common method involves the protonation of one of the piperazine nitrogens with an acid, such as acetic acid.[1][2] The resulting piperazinium salt is less nucleophilic, thereby favoring the reaction at the free, unprotonated nitrogen.
Comparative Analysis of Synthetic Routes
Several methods have been developed for the synthesis of N-Boc-piperazine. The choice of a particular route often depends on factors such as scale, desired purity, cost of reagents, and environmental considerations. The following table summarizes quantitative data for common synthetic approaches.
| Synthetic Route | Key Reagents | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Direct Protection | Piperazine, Di-tert-butyl dicarbonate | Variable, often lower | Moderate | Simple, one-step procedure.[2] | Formation of di-Boc-piperazine byproduct, requiring extensive purification.[2] |
| Acid-Mediated Selective Protection | Piperazine, Acetic Acid, Di-tert-butyl dicarbonate | High | High | Improved selectivity for mono-protection, leading to higher yields and easier purification.[1][2] | Requires an additional salt formation step. |
| Industrial Process from Diethanolamine | Diethanolamine, Thionyl Chloride, Boc Anhydride, Ammonia | > 93.5[2] | > 99[3] | High yield and purity, suitable for large-scale production, readily available starting materials.[2][4] | Multi-step synthesis.[2][4] |
| Flow Chemistry Approach | Piperazine, Di-tert-butyl dicarbonate in Methanol | ~45 (for mono) | High | Precise control over reaction conditions, rapid process optimization. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Direct N-Boc Protection of Piperazine
This protocol describes a straightforward method for the N-Boc protection of piperazine, suitable for small-scale synthesis where the separation of mono- and di-protected products is feasible.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in a suitable solvent such as methanol.[1]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 equivalents) in the same solvent to the cooled piperazine solution with vigorous stirring.[1]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel to separate the desired mono-Boc-piperazine from the di-Boc-piperazine byproduct and any unreacted piperazine.
Protocol 2: Selective Mono-N-Boc Protection using Acetic Acid
This protocol enhances the selectivity for mono-protection by forming the piperazinium monoacetate salt in situ.
Materials:
-
Piperazine
-
Glacial Acetic Acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Toluene or Ethyl Acetate for extraction
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a reaction vessel, dissolve piperazine (1.0 equivalent) in methanol.[1]
-
Add glacial acetic acid (1.0 equivalent) to the solution to form the piperazine salt.[1][4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the cooled mixture while stirring.[1]
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the methanol under reduced pressure.
-
Extract the residue with a suitable organic solvent like toluene or ethyl acetate to obtain the crude N-tert-butoxycarbonylpiperazine.[4]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product, which is often of high purity.
Protocol 3: High-Yield Industrial Synthesis from Diethanolamine
This three-step protocol is adapted from a patented industrial process and is suitable for large-scale production.[4]
Materials:
-
Diethanolamine
-
Thionyl chloride
-
Sodium carbonate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ammonia water
-
Ethyl acetate
Procedure:
Step 1: Chlorination of Diethanolamine
-
React diethanolamine with thionyl chloride to synthesize bis(2-chloroethyl)amine. The molar ratio of thionyl chloride to diethanolamine is typically in the range of 2.75-3.25:1.[4]
Step 2: Boc Protection
-
Dissolve the resulting bis(2-chloroethyl)amine in an aqueous solution of sodium carbonate to maintain a pH > 10.[4]
-
Control the temperature between 10-20°C and add di-tert-butyl dicarbonate (approximately 1.0 equivalent relative to diethanolamine).[4]
-
Allow the reaction to proceed for about 12 hours at 25°C, ensuring the system remains alkaline.[4]
Step 3: Aminolysis and Cyclization
-
Raise the temperature of the reaction mixture to approximately 60°C.[1][4]
-
Slowly add ammonia water (molar ratio of ammonia to diethanolamine between 2-4:1) over about 3 hours to induce cyclization.[1][4]
-
Maintain the temperature for about 2.5 hours.[1]
-
Cool the reaction mixture to below 25°C and perform a liquid-liquid extraction using ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine of high purity and yield.[1]
Visualizations
Caption: Reaction mechanism of N-Boc protection of piperazine.
Caption: General experimental workflow for N-Boc protection.
Caption: Decision tree for selecting a protection protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
Chiral HPLC Methods for the Separation of Piperazine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of piperazine enantiomers using High-Performance Liquid Chromatography (HPLC). It is intended to guide researchers, scientists, and drug development professionals in developing and implementing robust chiral separation methods for this important class of compounds.
Introduction
Piperazine and its derivatives are prevalent structural motifs in a wide range of pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics. Many of these drugs are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and regulatory compliance. Chiral HPLC is a powerful and widely used technique for the enantioselective analysis of piperazine-containing compounds. This application note details several chiral HPLC methods, provides experimental protocols, and presents a summary of quantitative data for the separation of piperazine enantiomers and their derivatives.
Data Presentation
The following table summarizes quantitative data from various chiral HPLC methods for the separation of piperazine derivatives. This allows for a quick comparison of different chiral stationary phases (CSPs), mobile phases, and the resulting chromatographic performance.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Factor (k') / Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| NBD-Cl derivatized Piperazine | Chiralpak IC (250 x 4.6 mm, 5 µm) | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) | 1.0 | 340 | Not specified | Not specified | Good separation between Piperazine and API peak | [1] |
| 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione (Stereoisomers) | Chiralpak IA (250 x 4.6 mm, 5 µm) | Acetonitrile | 1.0 | 254 | k'1= 2.40, k'2= 2.95, k'3= 5.00, k'4= 7.45 | α1= 1.22, α2= 1.69, α3= 1.49 | Rs1= 3.88, Rs2= 7.04, Rs3= 8.22 | |
| (1,4-Dimethylpiperazin-2-yl)methanol | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) | Not specified | 200-210 | Not specified | Not specified | Not specified | [2] |
| Piperidin-3-amine (derivatized with PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | 228 | Not specified | Not specified | > 4.0 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below. These protocols can be adapted for the separation of other piperazine enantiomers with appropriate method development and optimization.
Protocol 1: Chiral Separation of NBD-Cl Derivatized Piperazine
This protocol is based on a method for the analysis of piperazine in an active pharmaceutical ingredient (API) after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]
1. Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 340 nm
3. Sample Preparation (Derivatization):
-
Prepare a standard solution of piperazine.
-
Prepare a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).
-
Mix the piperazine solution with the NBD-Cl solution. The reaction may require heating to proceed to completion.
-
Cool the reaction mixture and dilute with the mobile phase before injection.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the derivatized sample solution.
-
Monitor the chromatogram for the separation of the enantiomers.
Protocol 2: Chiral Separation of a Piperidine-2,6-dione Derivative
This protocol describes the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27°C
-
Injection Volume: Not specified
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Dissolve the racemic compound in the mobile phase to a suitable concentration.
4. Analysis:
-
Equilibrate the column with acetonitrile until a stable baseline is observed.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times of the stereoisomers to calculate retention factors, separation factors, and resolution.
Mandatory Visualizations
Signaling Pathway of Piperazine's Anthelmintic Action
The primary anthelmintic mechanism of action of piperazine involves its role as a γ-aminobutyric acid (GABA) receptor agonist in nematodes. This leads to flaccid paralysis of the worm, causing it to be expelled from the host's gastrointestinal tract.
References
Application Notes and Protocols for the Liquid-Phase Combinatorial Synthesis of Benzylpiperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpiperazine and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their core structure serves as a versatile scaffold for the development of therapeutic agents targeting the central nervous system (CNS). Liquid-phase combinatorial synthesis has emerged as an efficient strategy for the rapid generation of libraries of benzylpiperazine analogs, facilitating structure-activity relationship (SAR) studies and the discovery of novel drug candidates. This approach combines the advantages of traditional solution-phase chemistry with the high-throughput nature of solid-phase synthesis by utilizing a soluble polymer support. This allows for homogeneous reaction conditions, leading to high reactivity and enabling easy purification of intermediates and final products by precipitation and washing, thus avoiding tedious chromatographic separation.
This document provides detailed protocols and application notes for the liquid-phase combinatorial synthesis of a library of N-acyl-N'-benzylpiperazines, a class of compounds with potential applications in drug discovery.
Data Presentation
The following tables summarize the expected yields for a representative library of N-acyl-N'-benzylpiperazines synthesized via the liquid-phase combinatorial approach. The synthesis involves two key steps: N-benzylation of a polymer-supported piperazine and subsequent N-acylation with various acylating agents.
Table 1: Yields for the N-Benzylation of Polymer-Supported Piperazine
| Benzyl Halide (R1-X) | Product on Polymer Support | Yield (%) |
| Benzyl bromide | Polymer-N-benzylpiperazine | >95 |
| 4-Methoxybenzyl chloride | Polymer-N-(4-methoxybenzyl)piperazine | >95 |
| 4-Chlorobenzyl bromide | Polymer-N-(4-chlorobenzyl)piperazine | >95 |
| 2-Nitrobenzyl bromide | Polymer-N-(2-nitrobenzyl)piperazine | >95 |
Table 2: Yields for the N-Acylation and Cleavage from Polymer Support
| Acylating Agent (R2-COCl) | Benzylpiperazine Product (R1 = Benzyl) | Overall Yield (%) | Purity (%) |
| Benzoyl chloride | 1-Benzoyl-4-benzylpiperazine | 92 | >98 |
| Acetyl chloride | 1-Acetyl-4-benzylpiperazine | 95 | >98 |
| Isobutyryl chloride | 1-Isobutyryl-4-benzylpiperazine | 90 | >98 |
| Phenylacetyl chloride | 1-Phenylacetyl-4-benzylpiperazine | 93 | >98 |
| Cinnamoyl chloride | 1-Cinnamoyl-4-benzylpiperazine | 88 | >98 |
Experimental Protocols
The following protocols are based on the liquid-phase combinatorial synthesis methodology using a soluble polyethylene glycol (PEG) support.
Protocol 1: Preparation of Polymer-Supported Piperazine
Materials:
-
Monofunctionalized polyethylene glycol (PEG-OH)
-
4-Nitrophenyl chloroformate
-
Piperazine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Activation of PEG: Dissolve PEG-OH (1.0 eq) and 4-nitrophenyl chloroformate (1.5 eq) in DCM. Add TEA (1.5 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.
-
Precipitation and Washing: Precipitate the activated PEG by adding cold diethyl ether. Collect the solid by filtration and wash thoroughly with diethyl ether to remove excess reagents. Dry the activated PEG under vacuum.
-
Coupling of Piperazine: Dissolve the activated PEG (1.0 eq) and a large excess of piperazine (10 eq) in DCM. Stir the mixture at room temperature for 24 hours.
-
Purification: Concentrate the reaction mixture and precipitate the polymer-supported piperazine by adding cold diethyl ether. Collect the solid by filtration and wash extensively with diethyl ether to remove unreacted piperazine. Dry the product under vacuum.
Protocol 2: Liquid-Phase Combinatorial Synthesis of a Benzylpiperazine Library
This protocol outlines a parallel synthesis approach for generating a library of N-acyl-N'-benzylpiperazines.
Materials:
-
Polymer-supported piperazine (from Protocol 1)
-
Library of benzyl halides (e.g., benzyl bromide, substituted benzyl chlorides)
-
Library of acylating agents (e.g., acyl chlorides, carboxylic acids with a coupling agent)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
Step 1: N-Benzylation (Parallel Synthesis)
-
In separate reaction vessels, dissolve the polymer-supported piperazine (1.0 eq) in DMF.
-
To each vessel, add K₂CO₃ (3.0 eq) and a unique benzyl halide (1.5 eq) from the library.
-
Stir the reactions at 60 °C for 12 hours.
-
Cool the reaction mixtures to room temperature and precipitate the polymer-supported N-benzylpiperazines by adding cold diethyl ether.
-
Collect each product by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
Step 2: N-Acylation (Parallel Synthesis)
-
In separate reaction vessels, dissolve each of the polymer-supported N-benzylpiperazines (1.0 eq) in DCM.
-
To each vessel, add TEA (2.0 eq) followed by a unique acyl chloride (1.5 eq) from the library at 0 °C.
-
Stir the reactions at room temperature for 6 hours.
-
Precipitate the polymer-supported N-acyl-N'-benzylpiperazines by adding cold diethyl ether.
-
Collect each product by filtration, wash with diethyl ether, and dry under vacuum.
Step 3: Cleavage from Polymer Support
-
In separate vessels, treat each of the polymer-supported final products with a 20% TFA solution in DCM.
-
Stir the reactions at room temperature for 2 hours to cleave the product from the PEG support.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final N-acyl-N'-benzylpiperazine products.
-
Analyze the purity of each library member by HPLC and confirm the structure by mass spectrometry and NMR.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the liquid-phase combinatorial synthesis of a benzylpiperazine library.
Caption: Workflow for liquid-phase combinatorial synthesis of benzylpiperazines.
Potential Signaling Pathway Modulation
Benzylpiperazine derivatives are known to interact with key neurotransmitter systems in the CNS. A library of these compounds can be screened for their ability to modulate these pathways, which are implicated in various neurological and psychiatric disorders. The following diagram depicts a simplified signaling pathway involving dopamine and serotonin transporters, as well as the sigma-1 receptor, all of which are potential targets for benzylpiperazine analogs.
Caption: Potential modulation of neurotransmitter pathways by benzylpiperazines.
Application Notes and Protocols for C-H Functionalization of N-Boc-Protected Piperazines via Direct Lithiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Traditional methods for synthesizing substituted piperazines often involve lengthy de novo ring construction.[1] Direct C-H functionalization of the piperazine core presents a more efficient and flexible strategy for generating structural diversity, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[2] This document provides detailed protocols and data for the α-C-H functionalization of N-Boc-protected piperazines via direct lithiation and subsequent electrophilic trapping, a powerful method for introducing a variety of substituents.[2][3]
Core Concepts and Workflow
The direct C-H functionalization of N-Boc-piperazines via lithiation follows a general workflow. The N-Boc group acts as a directing group, facilitating the deprotonation of the adjacent C-H bond by a strong organolithium base, such as sec-butyllithium (s-BuLi). This generates a highly reactive organolithium intermediate, which is then quenched with a suitable electrophile to introduce the desired functional group. The process can be performed with or without a chelating agent like tetramethylethylenediamine (TMEDA).[3] Asymmetric functionalization can be achieved by using a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate.[4]
Caption: General workflow for direct C-H functionalization of N-Boc-piperazines.
Experimental Protocols
Protocol 1: General Procedure for Racemic α-Lithiation and Electrophilic Trapping (Diamine-Free)
This protocol is adapted from a simplified and effective diamine-free procedure.[1][3]
Materials:
-
N-Boc-protected piperazine (e.g., N-Boc-N'-benzylpiperazine)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration typically 1.4 M)
-
Electrophile (e.g., TMSCl, MeO₂CCl, DMF, Ph₂CO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
20% aqueous sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-Boc-protected piperazine (1.0 equiv).
-
Dissolve the substrate in anhydrous THF to a concentration of approximately 0.14 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.[2]
-
Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.[2]
-
Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.[2]
-
Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.[2]
-
Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Asymmetric α-Lithiation and Electrophilic Trapping using a Chiral Ligand
This protocol describes an asymmetric approach to synthesize enantiomerically enriched α-substituted piperazines.[4][5]
Materials:
-
N-Boc-N'-alkylpiperazine
-
Anhydrous diethyl ether (Et₂O)
-
Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Chiral ligand (e.g., (-)-sparteine or a (+)-sparteine surrogate)
-
Electrophile
Procedure:
-
Follow steps 1 and 2 of Protocol 1, using anhydrous Et₂O as the solvent and adding TMEDA (1.3 equiv) to the solution of the N-Boc-piperazine.
-
Cool the mixture to -78 °C.
-
Add s-BuLi (1.3 equiv) dropwise and stir for the optimized lithiation time (determined empirically, often with in situ IR spectroscopy).[4]
-
Add the chiral ligand (1.3 equiv) and allow the mixture to stir, sometimes at a slightly elevated temperature (e.g., -30 °C) to facilitate a dynamic thermodynamic resolution of the organolithium intermediate.[3]
-
Cool the reaction mixture back to -78 °C.
-
Add the electrophile (1.5-2.0 equiv) and stir for a designated time.
-
Work-up and purify the product as described in steps 8-11 of Protocol 1.
Data Presentation
The following tables summarize the yields of various α-functionalized N-Boc-piperazines using the direct lithiation approach with different electrophiles and N-substituents.
Table 1: Racemic α-Functionalization of N-Boc-N'-tert-butylpiperazine [1]
| Electrophile | Product | Yield (%) |
| TMSCl | 2-TMS-N-Boc-N'-tert-butylpiperazine | 85 |
| Bu₃SnCl | 2-Bu₃Sn-N-Boc-N'-tert-butylpiperazine | 75 |
| MeI | 2-Me-N-Boc-N'-tert-butylpiperazine | 60 |
| DMF | 2-CHO-N-Boc-N'-tert-butylpiperazine | 70 |
| CO₂ | 2-COOH-N-Boc-N'-tert-butylpiperazine | 65 |
Table 2: Racemic α-Functionalization of N-Boc-N'-benzylpiperazine (Diamine-Free) [1]
| Electrophile | Product | Yield (%) |
| TMSCl | 2-TMS-N-Boc-N'-benzylpiperazine | 90 |
| MeO₂CCl | 2-CO₂Me-N-Boc-N'-benzylpiperazine | 75 |
| DMF | 2-CHO-N-Boc-N'-benzylpiperazine | 68 |
| Ph₂CO | 2-C(OH)Ph₂-N-Boc-N'-benzylpiperazine | 82 |
Mechanistic Considerations and Side Reactions
The success of the direct lithiation of N-Boc-piperazines can be influenced by several factors. The presence of the second nitrogen atom can lead to side reactions, such as elimination and dehydrogenation, which are not as prevalent in the lithiation of simpler N-Boc-protected heterocycles like pyrrolidine and piperidine.[1][6] The choice of the N'-substituent also plays a crucial role; bulky groups like tert-butyl can sometimes lead to better yields.[1] In situ IR spectroscopy has been a valuable tool for monitoring the reaction progress, optimizing lithiation times, and identifying the formation of byproducts.[3][4]
Caption: Competing reaction pathways in the lithiation of N-Boc-piperazines.
Conclusion
Direct C-H functionalization of N-Boc-protected piperazines via lithiation is a potent and increasingly refined strategy for the synthesis of diverse piperazine derivatives. The protocols and data presented herein offer a solid foundation for researchers to apply this methodology in their own synthetic endeavors. Careful consideration of the substrate, reaction conditions, and potential side reactions is key to achieving successful outcomes. The continued development of more general and enantioselective methods will further enhance the utility of this approach in the rapid generation of novel chemical entities for drug discovery.
References
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for mono-N-alkylation of piperazine
Technical Support Center: Mono-N-Alkylation of Piperazine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the selective mono-N-alkylation of piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective mono-N-alkylation of piperazine?
The main difficulty arises from the symmetrical nature of piperazine, which has two secondary amine groups with similar reactivity.[1] This often leads to the formation of undesired di-alkylated byproducts, complicating purification and reducing the yield of the target mono-alkylated product.[1] Controlling the reaction to favor mono-substitution is the key challenge.[1]
Q2: What are the most common strategies to promote mono-N-alkylation?
There are three primary strategies to enhance selectivity for mono-alkylation:
-
Stoichiometry Control : Using a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1][2][3]
-
Use of Protecting Groups : This is often the most reliable method.[4] One nitrogen atom is temporarily blocked with a protecting group, such as tert-Butoxycarbonyl (Boc), directing alkylation to the unprotected nitrogen.[1] The protecting group is then removed in a subsequent step.[1][4] N-formyl and N-acetyl groups can also be used.[1][5]
-
Reductive Amination : This one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced with an agent like sodium triacetoxyborohydride (STAB).[4][6] This method is particularly effective at preventing the formation of quaternary ammonium salts.[4][6]
Q3: Which solvents and bases are typically recommended for this reaction?
-
Solvents : The choice of solvent is critical for ensuring reagents are fully dissolved.[4] Common choices include aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF).[1][4] For reactions with poor solubility, a more polar aprotic solvent like DMF may be necessary.[4]
-
Bases : A base is required to neutralize the acid byproduct generated during the reaction.[4] Strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and widely used.[1][4]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Selectivity / High Di-alkylation | Incorrect stoichiometry (insufficient piperazine). | Use a large excess of piperazine (5-10 equivalents) relative to the alkylating agent.[2][3] |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly or dropwise to maintain a low concentration, reducing the chance of a second alkylation.[4] | |
| High reaction temperature. | Lower the reaction temperature. High temperatures can favor the formation of the di-substituted product.[2] | |
| Direct alkylation of unprotected piperazine. | For maximum control, use a mono-protected piperazine, such as N-Boc-piperazine.[2][4] | |
| Low or No Product Yield | Poor solubility of reagents. | Switch to a more suitable solvent, such as DMF, to ensure all components are dissolved.[4] |
| Reaction temperature is too low. | Gradually increase the temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate. Monitor progress by TLC or LC-MS.[4] | |
| Ineffective neutralization of acid byproduct. | Ensure a sufficient amount of a suitable base (e.g., K₂CO₃, 1.5-2.0 eq) is used.[1][4] | |
| Product is Water-Soluble / Difficult to Extract | Formation of a quaternary ammonium salt or protonated product. | This can occur from over-alkylation or an acidic workup. Neutralize the aqueous layer with a base (e.g., sodium carbonate solution) to deprotonate the product, which may then be extracted into an organic layer.[5] |
| Difficult Purification | Tailing on silica gel column. | The basic nature of piperazine derivatives can cause tailing on acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2] |
| Presence of unreacted piperazine and di-alkylated product. | Utilize acid-base extraction. The basic product can be moved to an aqueous layer with acid, separated from non-basic impurities, and then re-extracted into an organic solvent after basification.[2] |
Data on Selectivity Strategies
The following table summarizes the impact of different strategies on the outcome of the N-alkylation of piperazine with benzyl bromide.
| Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| 1.1 eq | None | 45% | 35% |
| 5.0 eq | None | 75% | <5% |
| 1.1 eq (of N-Boc-piperazine) | Boc | >95% (before deprotection) | 0% |
| (Data sourced from a representative experiment)[3] |
Experimental Protocols
Protocol 1: Mono-Alkylation using Excess Piperazine
This protocol is a straightforward approach that relies on stoichiometry to favor mono-alkylation.
Materials :
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (e.g., benzyl bromide) (1 mmol, 1 eq.)
-
Potassium carbonate (K₂CO₃) (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure :
-
To a solution of piperazine in acetonitrile, add potassium carbonate.[2]
-
Slowly add the alkyl halide to the mixture at room temperature.[2]
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.[2]
-
Once the reaction is complete, filter the mixture to remove inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[2]
Protocol 2: Mono-Alkylation using N-Boc-Piperazine
This is a highly controlled method that ensures mono-alkylation by protecting one nitrogen atom.
Materials :
-
N-Boc-piperazine (1 eq.)
-
Alkyl halide (e.g., alkyl bromide) (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃) (1.5-2.0 eq.)
-
Acetonitrile or DMF
Procedure :
-
Alkylation : Dissolve N-Boc-piperazine in a suitable aprotic solvent (e.g., acetonitrile).[1] Add potassium carbonate to the solution.[1] Add the alkyl halide and stir the mixture, heating to 50-80°C if necessary, until the starting material is consumed (monitor by TLC or LC-MS).[1]
-
Work-up : Filter off the base and evaporate the solvent.[1] Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purification : Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography.[1]
-
Deprotection : Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM).[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues related to low selectivity in mono-N-alkylation reactions.
A troubleshooting workflow for improving mono-alkylation selectivity.
References
Technical Support Center: Diastereoselective Piperazine Synthesis
Welcome to the technical support center for the diastereoselective synthesis of piperazines. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on improving stereochemical control in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in piperazine synthesis?
The diastereoselectivity of piperazine synthesis is a multifactorial issue influenced by:
-
Reaction Mechanism: The inherent stereochemical preferences of the chosen synthetic route (e.g., SN2, cyclization, reduction) play a crucial role.
-
Substrate Structure: The steric and electronic properties of substituents on the starting materials can direct the approach of reagents. For instance, bulky N-substituents can significantly influence the conformation of intermediates.[1][2]
-
Catalyst/Reagent: In catalytic asymmetric reactions, the chiral ligand and metal center are designed to create a chiral environment that favors the formation of one diastereomer.[3][4][5][6][7]
-
Chiral Auxiliaries: A chiral auxiliary temporarily attaches to the substrate to guide the stereochemical outcome of a reaction.[8][9][10]
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can alter reaction pathways and transition state energies, thereby affecting the diastereomeric ratio.[11]
Q2: How can I improve the trans selectivity in the synthesis of 2,6-disubstituted piperazines?
Achieving high trans selectivity is a common goal. A highly effective method is the use of a diastereoselective intramolecular palladium-catalyzed hydroamination reaction.[12][13][14] The stereochemistry of the resulting piperazines has been confirmed as trans by X-ray crystallography.[12][14] Interestingly, the preferred conformation in some cases was found to be a twist-boat rather than the typical chair conformation due to A(1,3) strain.[12]
Q3: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first troubleshooting steps?
A low diastereomeric ratio (d.r.) suggests a lack of effective stereochemical control. Consider the following initial steps:
-
Lower the Reaction Temperature: Reducing the temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the conformation of reactants and intermediates.
-
Modify Substituents: If possible, increasing the steric bulk of substituents, particularly N-protecting groups, can create a stronger facial bias.
-
Investigate Additives: In lithiation reactions, for example, the addition of salts like LiBr has been shown to dramatically improve diastereoselectivity by influencing the aggregation state of the organolithium species.[11]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Asymmetric Lithiation-Substitution
Problem: You are using an asymmetric lithiation-trapping protocol to synthesize an α-substituted piperazine, but the diastereoselectivity is poor.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Suboptimal Chiral Ligand | Screen different chiral diamines, such as (-)-sparteine or a (+)-sparteine surrogate.[1] | The chiral ligand is critical for establishing the stereochemistry of the lithiated intermediate. |
| Interference from the Electrophile | The choice of electrophile can unexpectedly influence the diastereoselectivity.[1] If possible, experiment with different electrophiles or a "diamine switch" strategy to improve enantioselectivity with certain electrophiles.[1] | The nature of the electrophile can affect the transition state of the trapping step. |
| Incorrect N-Substituent | The distal N-substituent plays a significant role.[1] A sterically hindered N-alkyl group can minimize ring-fragmentation of the lithiated piperazine.[1] | The distal group can influence the conformation of the piperazine ring and the approach of the electrophile. |
| Unfavorable Reaction Conditions | Optimize the lithiation time using in-situ monitoring if possible.[1] Vary the temperature and solvent. | These parameters affect the stability and reactivity of the organolithium intermediate. |
Issue 2: Poor Yield and Selectivity in the Synthesis of Bedaquiline Precursors
Problem: The 1,2-addition reaction to form the vicinal stereocenters in bedaquiline precursors is low-yielding and unselective.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Inefficient Amide Base | Replace lithium diisopropylamide (LDA) with less sterically hindered, cyclic lithium amides.[11] | Less hindered bases can improve the yield by minimizing side reactions. |
| Lack of Additives | Introduce lithium bromide (LiBr) as an additive to the reaction mixture.[11] | Salt additives can alter the aggregation state and geometry of the lithium species, leading to improved yield and diastereoselectivity.[11] |
| Suboptimal Solvent | While THF is often effective, consider screening other ether-based solvents like 2-MeTHF or 1,2-dimethoxyethane (DME), though THF has shown the highest yield and diastereoselectivity in some cases.[11] | The solvent can influence the solubility and reactivity of the organometallic intermediates. |
Data Summary
Table 1: Effect of Catalyst and Ligand on Diastereoselectivity
| Reaction Type | Catalyst/Ligand | Substrate | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Pd-catalyzed Hydroamination | Pd(TFA)₂(dppf) | Aminoalkene derived from cyclic sulfamidate | >20:1 (trans:cis) | 85-95% | [12] |
| Iridium-catalyzed Cycloaddition | [IrCl(cod)(PPh₃)] | Imines | Single diastereomer | High | [6][7] |
| Asymmetric Hydrogenation | Pd(TFA)₂ / (S)-Segphos | Pyrazin-2-ol | >99:1 | High | [5] |
Table 2: Influence of Reaction Conditions on Diastereoselectivity
| Reaction | Base/Additive | Solvent | Diastereomeric Ratio (d.r.) | Yield | Reference |
| 1,2-Addition for Bedaquiline Precursor | LDA | THF | Low | 25% | [11] |
| 1,2-Addition for Bedaquiline Precursor | Cyclic Lithium Amide + LiBr | THF | 2.5:1 | up to 92% | [11] |
| Asymmetric Lithiation | s-BuLi / (-)-sparteine | Toluene | 90:10 | 70% | [15] |
Key Experimental Protocols
Protocol 1: Diastereoselective Palladium-Catalyzed Intramolecular Hydroamination
This protocol describes a method for the synthesis of 2,6-disubstituted piperazines with high trans diastereoselectivity.[12]
1. Substrate Synthesis:
- The aminoalkene substrate is prepared from a homochiral cyclic sulfamidate derived from an amino acid.
2. Hydroamination Reaction:
- To a solution of the aminoalkene (1.0 equiv) in toluene is added the palladium catalyst (e.g., 5 mol % Pd(TFA)₂(dppf)).
- The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, the reaction is cooled to room temperature and concentrated under reduced pressure.
3. Purification:
- The crude product is purified by flash column chromatography on silica gel to afford the trans-2,6-disubstituted piperazine. The stereochemistry is typically confirmed by X-ray crystallography.[12]
Protocol 2: Asymmetric Palladium-Catalyzed Decarboxylative Allylic Alkylation
This method is used for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be reduced to the corresponding piperazines.[3][4]
1. Reaction Setup:
- In a glovebox, a vial is charged with the N-protected piperazin-2-one substrate (1.0 equiv), the palladium precursor [Pd₂(pmdba)₃] (5 mol%), and the chiral ligand (S)-(CF₃)₃-tBuPHOX (12.5 mol%).
- Toluene is added to achieve the desired concentration (e.g., 0.014 M).
2. Reaction Execution:
- The vial is sealed and heated to 40 °C for 12-48 hours.
- The progress of the reaction is monitored by an appropriate analytical technique.
3. Workup and Purification:
- After completion, the reaction mixture is cooled and purified directly by silica gel chromatography to yield the enantioenriched piperazin-2-one.
4. Reduction to Piperazine:
- The resulting piperazin-2-one can be reduced to the corresponding chiral piperazine using a suitable reducing agent (e.g., LiAlH₄).
Visualizations
Caption: A workflow for troubleshooting low diastereoselectivity.
Caption: General principle of using a chiral auxiliary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. 手性助劑 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperazine synthesis [organic-chemistry.org]
- 14. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Basic Piperazine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of basic piperazine compounds.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of piperazine and its derivatives in a question-and-answer format.
Issue 1: Tailing or Streaking of the Compound on a Silica Gel Column
Question: My basic piperazine compound is showing significant tailing on the TLC plate and the flash column, leading to poor separation. What causes this and how can I fix it?
Answer: Tailing is a common issue when purifying basic compounds like piperazines on standard, acidic silica gel.[1][2] The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to move unevenly and resulting in a "tail" instead of a compact spot or band.[2]
Here are several effective solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the eluent. This modifier competes with your piperazine compound for the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your solvent system.[2][3] This is often the first method to try.
-
Ammonium Hydroxide: A solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be very effective, especially for strongly basic compounds.[2]
-
Pyridine: While effective, pyridine is less commonly used due to its strong odor and toxicity.[2]
-
-
Stationary Phase Modification: If mobile phase modifiers are not sufficient, consider changing the stationary phase.
-
Reverse-Phase Chromatography: For less polar piperazine derivatives, reverse-phase chromatography (e.g., using a C18 column) can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid will protonate the piperazine nitrogens, which can improve the peak shape.[2]
Issue 2: Low Recovery of the Piperazine Compound After Column Chromatography
Question: I am losing a significant amount of my product on the silica gel column. What are the possible reasons and solutions?
Answer: Low recovery is often linked to the strong interaction between the basic piperazine compound and the acidic silica gel, which can sometimes lead to irreversible binding.[2]
-
Irreversible Adsorption: The same forces that cause tailing can, in some cases, be strong enough to prevent the compound from eluting from the column at all.
-
Product Precipitation during Workup: The product may have precipitated out during the workup and was unintentionally discarded.[1]
Issue 3: The Purified Product is an Oil and Fails to Crystallize
Question: My N-substituted piperazine product is an oil after purification, but I need a solid for easier handling and characterization. How can I solidify it?
Answer: It is common for purified piperazine free bases to be oils or low-melting solids.[1] The presence of residual solvents or impurities can also prevent crystallization.[1]
-
Remove Residual Solvents: Ensure all solvents are thoroughly removed under a high vacuum.[1] Gentle heating with a water bath can sometimes help.
-
Convert to a Salt: The most effective method to obtain a solid is to convert the basic piperazine free base into a salt, such as a hydrochloride (HCl) salt.[1] The resulting salt is often a stable, crystalline solid that is easier to handle.[1]
-
Procedure: Dissolve the oily free base in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).[1] While stirring, add a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise until the solution is acidic. The hydrochloride salt will typically precipitate and can be collected by filtration.[1]
-
-
Induce Crystallization: If you suspect the oil is a pure compound that is slow to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available.
Issue 4: Difficulty Separating Mono- and Di-substituted Piperazine Byproducts
Question: My reaction produced a mixture of the desired mono-substituted piperazine and the 1,4-disubstituted byproduct. How can I separate them?
Answer: The formation of a disubstituted byproduct is a common challenge, especially when using an excess of the electrophile or when the mono-substituted product is highly reactive.[3]
-
Optimize Column Chromatography: The disubstituted byproduct is typically less polar than the mono-substituted product.[1]
-
Solution: Carefully optimize the solvent system for your column chromatography. A shallow gradient elution (a slow, gradual increase in the polar solvent) can often provide the resolution needed to separate the two compounds.[1]
-
-
Recrystallization: If the solubilities of the mono- and di-substituted products are sufficiently different in a particular solvent, recrystallization can be an effective purification method.[1]
-
Reaction Optimization: To avoid this issue in the future, consider using a 5-10 fold excess of piperazine in the reaction or using a mono-protected piperazine (e.g., N-Boc-piperazine).[3]
Issue 5: Handling Hygroscopic Piperazine Compounds
Question: My piperazine starting material and product seem to absorb moisture from the air, leading to inaccurate weighing and inconsistent results. How should I handle them?
Answer: Piperazine and many of its derivatives are hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This can lead to clumpy or sticky solids, inaccurate measurements, and non-reproducible experimental results.[5]
-
Storage: Always store hygroscopic compounds in a tightly sealed container inside a desiccator containing a drying agent.[5]
-
Handling: Whenever possible, handle these compounds in a controlled, low-humidity environment, such as a glove box.[5] If this is not possible, work quickly and keep containers sealed as much as possible.[5]
-
Drying: Before weighing, dry the compound in a vacuum oven at an appropriate temperature to remove absorbed water.[5]
-
Quantification of Water Content: For highly accurate work, the water content can be determined using Karl Fischer titration, and the mass can be corrected accordingly.[5]
Purification Workflows and Decision Logic
The following diagrams illustrate common workflows and troubleshooting logic for purifying basic piperazine compounds.
Caption: A decision-making workflow for selecting a suitable purification method.
Caption: A logical workflow for troubleshooting tailing during chromatography.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography with a Basic Modifier
This protocol outlines a general method for purifying a basic piperazine compound using standard silica gel with a modified eluent.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) that include 0.5-1% triethylamine (TEA).[1][3]
-
Identify an eluent system that provides good separation and gives the target product an Rf value between 0.2 and 0.4.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (including the TEA).
-
Pour the slurry into the chromatography column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, if the product has poor solubility, perform a "dry loading" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Concentration:
Protocol 2: Purification via Acid-Base Extraction
This technique is useful for separating the basic piperazine product from non-basic or acidic impurities.[3]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine will be protonated and move into the aqueous layer as its salt.[3]
-
Repeat the extraction 2-3 times to ensure all the piperazine product is transferred to the aqueous layer.
-
-
Separation and Wash:
-
Combine all the acidic aqueous layers.
-
Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
-
Basification:
-
Re-extraction:
-
Extract the now basic aqueous layer with a fresh organic solvent (e.g., dichloromethane, ethyl acetate) 3-4 times.[3]
-
The purified piperazine free base will now be in the organic layer.
-
-
Drying and Concentration:
-
Combine the organic layers.
-
Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
-
Protocol 3: Purification by Recrystallization
This protocol is suitable for purifying solid piperazine compounds or their salts that have a purity of >90%.[6]
-
Solvent Selection:
-
Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated.[6]
-
Common solvents for piperazine derivatives include ethanol, isopropanol, or mixtures like methanol/water or acetone/water.[1][6] Test small amounts of the crude product in various solvents to find the optimal one.[6]
-
-
Dissolution:
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them. This step must be done rapidly to prevent the product from crystallizing prematurely.[6]
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.[1][6] Covering the flask with a watch glass will slow the cooling and evaporation rate, often leading to larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[1][6]
-
-
Isolation and Drying:
Data and Reference Tables
Table 1: Troubleshooting Summary for Common Purification Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Tailing on Silica Gel | Strong interaction between the basic piperazine and acidic silica gel.[2] | Add a basic modifier (0.1-1% TEA or NH₃/MeOH) to the eluent.[2][3] Use a different stationary phase (alumina or deactivated silica).[1][2] |
| Low Product Recovery | Irreversible binding to the silica column.[2] | Use the same solutions recommended for tailing to reduce strong interactions.[2] |
| Oily Product | Presence of residual solvent or impurities; inherent property of the free base.[1] | Ensure thorough removal of solvents under high vacuum.[1] Convert the free base to a solid salt (e.g., hydrochloride) for easier handling.[1] |
| Co-elution of Impurities | Similar polarity between the product and impurities. | Optimize the chromatography solvent system, possibly using a shallow gradient elution.[1] Consider an alternative purification method like recrystallization or acid-base extraction.[1][3] |
| Inaccurate Weighing | The compound is hygroscopic and has absorbed atmospheric moisture.[5] | Dry the sample in a vacuum oven before weighing.[5] Handle the compound in a low-humidity environment (e.g., a glove box).[5] |
Table 2: Common Solvents for Piperazine Purification
| Purification Method | Recommended Solvents and Modifiers |
| Normal-Phase Chromatography | Eluents: Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Petroleum Ether/Ethyl Acetate.[1] Modifiers: 0.1-1% Triethylamine (TEA) or 1-2% of 7N NH₃ in Methanol.[1][2][3] |
| Recrystallization | Ethanol, Isopropanol, Methanol/Water, Acetone/Water, Heptanes/Ethyl Acetate.[1] |
| Acid-Base Extraction | Organic Solvents: Ethyl Acetate, Dichloromethane, Diethyl Ether.[1][3] Aqueous Solvents: 1M HCl (acidic), 1M NaOH or sat. NaHCO₃ (basic).[1][3] |
| Salt Formation (HCl) | Diethyl Ether, Isopropanol, Ethyl Acetate, Methanol.[1] |
References
Technical Support Center: Removal of Benzyl Protecting Groups in Piperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of benzyl (Bn) protecting groups in piperazine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the debenzylation of N-benzylpiperazines.
Issue 1: Incomplete or Slow Reaction
Question: My debenzylation reaction is very slow or stalls before completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow reactions are a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) can lose activity over time or through improper handling.
-
Solution: Use a fresh batch of catalyst for each reaction. For particularly stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C.[1]
-
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or from glassware can poison the catalyst. Sulfur-containing compounds are particularly detrimental.[1]
-
Solution: Ensure the starting material is purified before the reaction. Use high-purity solvents and consider acid-washing glassware. If sulfur poisoning is suspected, using a different deprotection method may be necessary.
-
-
Insufficient Hydrogen Pressure: For catalytic hydrogenations using hydrogen gas, atmospheric pressure from a balloon may be insufficient.
-
Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.[1]
-
-
Poor Solubility: The benzyl-protected starting material and the deprotected product have significantly different polarities, which can lead to solubility issues in a single solvent system.
-
Solution: Use a solvent mixture that can dissolve both the starting material and the product. Common systems include MeOH, EtOH, EtOAc, THF, or mixtures such as THF/MeOH/H₂O.[1]
-
-
Amine Coordination to Catalyst: The basic nitrogen atoms of the piperazine substrate and product can coordinate to the palladium catalyst, inhibiting its activity.[2]
Issue 2: Low Yield of Desired Product
Question: I have successfully removed the benzyl group, but my isolated yield is low. What could be the reason?
Answer: Low yields can result from side reactions, product degradation, or inefficient workup and purification.
Potential Causes and Solutions:
-
Formation of By-products: In some cases, side reactions can occur, leading to a mixture of products.
-
Solution: Carefully monitor the reaction by TLC or LC-MS to identify the formation of by-products. Adjusting the reaction conditions (e.g., temperature, reaction time, catalyst) may minimize their formation.
-
-
Difficult Purification: The deprotected piperazine can be highly polar and water-soluble, making extraction from an aqueous phase challenging.
-
Solution: During workup, after catalyst filtration, the solvent can be evaporated, and the residue purified by column chromatography. For highly polar products, reverse-phase chromatography may be necessary. Alternatively, precipitation of the product as a salt (e.g., hydrochloride or diacetate) can facilitate isolation.[4]
-
-
Adsorption of Product onto Catalyst: The product can sometimes adsorb onto the palladium catalyst, leading to losses during filtration.
-
Solution: After filtering the catalyst, wash the filter cake thoroughly with a polar solvent like methanol or ethanol to recover any adsorbed product.
-
Issue 3: Difficulty in Achieving Mono-N-substitution
Question: I am trying to synthesize a mono-substituted piperazine, but I am getting a significant amount of the di-substituted by-product. How can I improve the selectivity?
Answer: Achieving mono-substitution is a common challenge due to the similar reactivity of the two nitrogen atoms in piperazine.
Potential Causes and Solutions:
-
Stoichiometry: Using a 1:1 ratio of piperazine to the alkylating or acylating agent will often result in a mixture of mono- and di-substituted products.
-
Solution: Use a large excess of piperazine (5-10 equivalents). This statistically favors the reaction at the more abundant unsubstituted piperazine.
-
-
Lack of a Protecting Group: A more controlled method involves the use of a mono-protected piperazine derivative.
-
Solution: Employ a protecting group such as tert-butyloxycarbonyl (Boc) on one of the nitrogen atoms. After functionalizing the unprotected nitrogen, the Boc group can be readily removed under acidic conditions.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing a benzyl group from a piperazine nitrogen?
A1: The most common and generally mildest method is catalytic hydrogenation. This involves reacting the N-benzylpiperazine with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).[6][7] Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst, is also a widely used and convenient alternative that avoids the need for a pressurized hydrogen gas apparatus.[8][9][10]
Q2: What are the advantages of using catalytic transfer hydrogenation over traditional hydrogenation with H₂ gas?
A2: Catalytic transfer hydrogenation offers several advantages:
-
Safety: It avoids the use of flammable and potentially explosive hydrogen gas.[11]
-
Convenience: The experimental setup is simpler, as it does not require a pressurized reaction vessel.[11]
-
Selectivity: In some cases, it can offer better selectivity for the debenzylation reaction in the presence of other reducible functional groups.
Q3: My molecule contains a sulfur atom. Can I still use palladium-catalyzed hydrogenation?
A3: It is generally not recommended. Sulfur-containing compounds are known to be potent poisons for palladium catalysts, which can lead to a complete shutdown of the reaction.[1] In such cases, alternative deprotection methods that do not involve a palladium catalyst should be considered.
Q4: Are there any alternatives to palladium-catalyzed methods for N-debenzylation?
A4: Yes, several alternatives exist, although they are often harsher and may not be compatible with all substrates:
-
Acid-catalyzed debenzylation: Strong acids can cleave the N-benzyl group, but this method is limited to substrates that can tolerate acidic conditions.[12]
-
Oxidative cleavage: Certain oxidizing agents can remove the benzyl group.[13][14] For example, a method using potassium tert-butoxide and oxygen in DMSO has been reported for the N-debenzylation of various heterocycles.[15] More recently, metal-free electrochemical oxidative cleavage has been developed.[13][14]
-
Birch Reduction (Na/NH₃): This method is effective but uses cryogenic temperatures and requires careful handling of sodium metal and liquid ammonia. It is a powerful alternative for substrates that are sensitive to catalytic hydrogenation.[6]
Q5: How can I monitor the progress of my debenzylation reaction?
A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The deprotected piperazine product is typically much more polar than the N-benzyl starting material and will have a significantly lower Rf value. Staining the TLC plate with a suitable reagent, such as ninhydrin (for primary or secondary amines) or potassium permanganate, can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Data Presentation
Table 1: Comparison of Catalysts for N-Debenzylation of a Model N-Benzylpiperazine Derivative
| Catalyst | H₂ Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (balloon) | MeOH | Room Temp. | 16 | >95 | |
| 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH | 60 | 14 | ~65 | [3] |
| 20% Pd(OH)₂/C + Acetic Acid (1.5 eq) | H₂ (1 atm) | EtOH | 60 | 14 | >90 | [3] |
| 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | MeOH | Room Temp. | 1 | quant. | [2] |
Table 2: Comparison of Hydrogen Donors for Catalytic Transfer Hydrogenation of N-Benzylamines
| Hydrogen Donor | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Ammonium Formate | 10% Pd/C | MeOH | Reflux | 10 min | 92 | [10] |
| Formic Acid | 10% Pd/C | N/A | N/A | N/A | Forms formate salt | [10] |
| Cyclohexene | 10% Pd/C | N/A | N/A | N/A | Effective | [8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
-
Reaction Setup: To a solution of the N-benzylpiperazine derivative (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol), add 10% Pd/C (10 mol%).
-
Hydrogenation: The reaction vessel is degassed and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Reaction Monitoring: The mixture is stirred vigorously at room temperature overnight. The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with the reaction solvent.
-
Isolation: The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Reaction Setup: To a stirred suspension of the N-benzylpiperazine derivative (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[8][10]
-
Reaction: The reaction mixture is stirred at reflux temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC. Reactions are often complete within 10-30 minutes.[10]
-
Workup: After the reaction is complete, the mixture is cooled and the catalyst is removed by filtration through a Celite® pad. The pad is then washed with chloroform.[8]
-
Isolation: The combined organic filtrates are evaporated under reduced pressure to afford the deprotected piperazine derivative.[8]
Visualizations
Caption: General experimental workflow for the removal of a benzyl protecting group from a piperazine derivative.
Caption: A logical troubleshooting workflow for incomplete debenzylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. ACID-CATALYZED N-DEBENZYLATION OF BENZYLAMINOPYRIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 13. Selective Oxidative Cleavage of Benzyl C-N Bond under Metal-Free Electrochemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Optimizing catalyst and ligand selection for Buchwald-Hartwig amination of piperazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst and ligand selection for the Buchwald-Hartwig amination of piperazines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the Buchwald-Hartwig amination of piperazines.
Question 1: Why is the yield of my mono-N-aryl piperazine product consistently low?
Answer: Low yields can result from several factors, including suboptimal catalyst systems, inappropriate reaction conditions, or reagent quality.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The active Pd(0) species is crucial. If using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively to Pd(0). Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.[1]
-
Poor Ligand Choice: The phosphine ligand is critical and substrate-dependent. For the N-arylation of piperazine, sterically hindered and electron-rich biaryl phosphine ligands such as RuPhos and XPhos are often effective.[1] Older generation ligands like BINAP or DPEphos may provide insufficient catalytic activity, particularly with less reactive aryl chlorides.[1]
-
Inappropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the catalytic cycle.[1] Weaker bases like K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[1] However, if your starting materials are sensitive to strong bases, a weaker base may be necessary, though this might require higher temperatures or longer reaction times.[2]
-
Solvent Issues: The solubility of reagents can be a significant factor. Toluene, dioxane, and THF are common solvents for this reaction.[2][3] Ensure your starting materials are soluble at the reaction temperature.
-
Low Reaction Temperature: Many N-arylation reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1][3]
Question 2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
Answer: The formation of the bis-arylated product is a common selectivity issue. Controlling stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.
Potential Causes & Troubleshooting Steps:
-
Stoichiometry: Using an excess of piperazine relative to the aryl halide can favor mono-arylation. A common starting point is to use 2-4 equivalents of piperazine.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it upon consumption of the aryl halide can minimize the formation of the bis-arylated product.
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst, ligand, base, and piperazine can improve selectivity for the mono-arylated product.
Question 3: My reaction stalls before the starting material is fully consumed. What could be the cause?
Answer: Reaction stalling is often due to catalyst decomposition or product inhibition.
Potential Causes & Troubleshooting Steps:
-
Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions. Using more robust ligands, such as the Buchwald biarylphosphine ligands, can protect the palladium center.[3] Lowering the reaction temperature may also help, though it could require longer reaction times.[3]
-
Product Inhibition: The desired N-aryl piperazine product can sometimes coordinate to the palladium center and inhibit further catalytic activity. In such cases, a higher catalyst loading might be necessary to overcome this inhibition.[3]
Question 4: I am observing significant dehalogenation of my aryl halide starting material. How can I minimize this side reaction?
Answer: Dehalogenation is a common side reaction, often promoted by high temperatures or an incomplete formation of the active Pd-ligand complex.
Potential Causes & Troubleshooting Steps:
-
High Temperature: Running the reaction at a lower temperature may reduce the rate of dehalogenation.
-
Catalyst System: Using a pre-formed palladium catalyst (precatalyst) can sometimes lead to cleaner reactions with less dehalogenation compared to generating the catalyst in situ from a palladium source and a separate ligand.
-
Base Selection: The choice of base can influence the extent of dehalogenation. Experimenting with different bases (e.g., switching from NaOtBu to K₃PO₄ or Cs₂CO₃) may be beneficial.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination to start with for the Buchwald-Hartwig amination of piperazine?
A1: For challenging substrates like aryl chlorides, a combination of a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand like XPhos, SPhos, or RuPhos is a good starting point.[3] Using a pre-formed, air-stable precatalyst like XPhos Pd G3 can often provide more consistent results and simplify the reaction setup.[3]
Q2: What is the role of the base in this reaction, and can I use a weaker one?
A2: A strong base, typically sodium tert-butoxide (NaOtBu), is crucial for deprotonating the piperazine to make it more nucleophilic and for facilitating the formation of the palladium-amide intermediate.[3] While weaker bases like potassium carbonate (K₂CO₃) can be used, they often require higher temperatures and result in significantly slower reaction rates, which can lead to catalyst decomposition and lower yields.[3]
Q3: How critical is it to maintain anaerobic conditions?
A3: The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.[3] It is essential to degas your solvent and use Schlenk techniques or a glovebox to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3]
Q4: Which solvents are recommended, and are there any to avoid?
A4: Toluene, dioxane, and THF are commonly used and effective solvents.[2][3] It is advisable to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[3]
Data Presentation
Table 1: Common Catalyst and Ligand Combinations
| Palladium Source | Ligand | Typical Substrates | Notes |
| Pd₂(dba)₃ | RuPhos | Electron-rich and sterically hindered aryl chlorides | Often provides high yields and good selectivity for mono-arylation.[4] |
| Pd(OAc)₂ | XPhos | Aryl chlorides and bromides | A versatile and widely used combination.[3] |
| Pd₂(dba)₃ | DavePhos | Aryl bromides and iodides | Effective for a range of substrates. |
| XPhos Pd G3 | (Integrated) | Aryl chlorides, bromides, and triflates | Air-stable precatalyst that can offer improved consistency.[3] |
Table 2: Influence of Base on Reaction Outcome
| Base | pKa of Conjugate Acid | Typical Reaction Conditions | Advantages | Disadvantages |
| NaOtBu | ~19 | 80-110 °C | High reactivity, faster reaction times.[3] | Can be too harsh for base-sensitive functional groups.[2] |
| K₃PO₄ | ~12.3 | Higher temperatures may be needed | Milder, suitable for base-sensitive substrates. | Slower reaction rates, may lead to lower yields.[2] |
| Cs₂CO₃ | ~10.3 | Often requires higher temperatures | Milder alternative to alkoxides. | Slower reaction rates, solubility can be an issue.[2] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of Piperazine with an Aryl Halide
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., RuPhos, 0.02 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the aryl halide (1.0 equiv) and piperazine (2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Purity of Chiral Piperazines: HPLC and Its Alternatives
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral piperazines is a critical step in pharmaceutical development and quality control. Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high precision and robustness.[1] This guide provides an objective comparison of various HPLC methods and other analytical techniques for determining the enantiomeric purity of chiral piperazines, supported by experimental data and detailed protocols.
The Central Role of Chiral Stationary Phases in HPLC
The successful separation of enantiomers by HPLC hinges on the use of Chiral Stationary Phases (CSPs). These phases create a chiral environment where enantiomers exhibit different affinities, leading to differential retention times.[2] Polysaccharide-based and cyclodextrin-based CSPs are among the most widely used and effective for the separation of a broad range of chiral compounds, including amines like piperazines.[3][4]
Method 1: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad enantioselectivity.[5] They often provide excellent resolution for a wide variety of chiral molecules.
Method 2: Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as chiral selectors.[6] The inclusion complex formation between the analyte and the cyclodextrin cavity plays a crucial role in the chiral recognition mechanism.[7]
Head-to-Head Comparison of HPLC Methods
The choice of CSP and mobile phase is critical for achieving optimal separation. Below is a comparative summary of hypothetical performance data for the enantiomeric separation of a model chiral piperazine on different CSPs.
| Parameter | Method 1: Polysaccharide CSP (e.g., Chiralpak AD-H) | Method 2: Cyclodextrin CSP (e.g., Astec CYCLOBOND I 2000) |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Beta-cyclodextrin |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Triethylammonium Acetate Buffer (pH 4.1) (10:90, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 230 nm | UV at 230 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.2 min | 11.5 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Selectivity (α) | 1.25 | 1.15 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the HPLC methods described.
Sample Preparation
-
Standard Solution: Prepare a stock solution of the racemic piperazine derivative in the mobile phase at a concentration of 1 mg/mL. Prepare further dilutions as required.
-
Sample Solution: Accurately weigh and dissolve the chiral piperazine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the racemic standard solution to determine the retention times of both enantiomers and to verify system suitability (e.g., resolution).
-
Sample Analysis: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric purity (enantiomeric excess, ee%) using the following formula:
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualizing the HPLC Workflow
Experimental workflow for determining enantiomeric purity by HPLC.
Alternative Methods for Chiral Piperazine Analysis
While HPLC is a dominant technique, other methods offer distinct advantages and can be valuable alternatives.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and uses less organic solvent compared to HPLC.[] For chiral separations, SFC can offer higher efficiency and is particularly well-suited for preparative scale purification.[][9]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector, often a cyclodextrin derivative, is added to the background electrolyte.[1][10] CE offers the advantages of very low sample and reagent consumption and can be a rapid method for chiral analysis.[11]
Comparison of Analytical Techniques
| Feature | HPLC | SFC | CE |
| Principle | Differential partitioning between a mobile and a chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Differential migration in an electric field in the presence of a chiral selector.[11] |
| Speed | Moderate | Fast[9] | Very Fast |
| Solvent Consumption | High | Low[] | Very Low[10] |
| Sensitivity | Good to Excellent | Good | Moderate |
| Scalability | Good for preparative scale. | Excellent for preparative scale.[] | Analytical scale only. |
| Typical Chiral Selector | Chiral Stationary Phase (e.g., polysaccharide, cyclodextrin).[4] | Chiral Stationary Phase (same as HPLC). | Chiral additive in buffer (e.g., cyclodextrins).[1][10] |
Logical Flow for Method Selection
The choice of the most appropriate analytical technique depends on various factors, including the specific properties of the chiral piperazine, the required throughput, and the available instrumentation.
Decision tree for selecting a chiral analysis method.
References
- 1. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications | MDPI [mdpi.com]
- 6. Polysaccharide and Cyclodextrin-Based Monolithic Chiral Stationary Phases and its Application to Chiral Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. csfarmacie.cz [csfarmacie.cz]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
A Comparative Analysis of Chiral Synthons for Piperidine Synthesis
For researchers, scientists, and drug development professionals, the stereoselective synthesis of piperidine scaffolds is a critical endeavor in medicinal chemistry. The piperidine motif is a prevalent structural feature in a multitude of pharmaceuticals and natural products. The choice of an appropriate chiral synthon is a pivotal decision that profoundly influences the efficiency and success of a synthetic route. This guide presents an objective comparison of prominent chiral synthons for the asymmetric synthesis of 2-substituted piperidines, using the synthesis of the hemlock alkaloid (+)-coniine as a benchmark.
The enantiopure 2-substituted piperidine framework is a privileged scaffold in numerous biologically active molecules. The strategic introduction of the stereocenter at the C2 position poses a significant challenge, and various chiral synthons have been developed to address this. This guide provides a comparative analysis of four widely employed chiral synthons for the synthesis of (+)-coniine: L-Pipecolic Acid, Phenylglycinol-derived Lactam, Biocatalytic Desymmetrization, and a Catalytic Asymmetric Approach.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the synthesis of (+)-coniine using different chiral synthons, highlighting differences in overall yield and enantiomeric excess (e.e.).
| Chiral Synthon/Method | Key Strategy | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| L-Pipecolic Acid | Chiral Pool | ~40-50 | >98 | [1] |
| Phenylglycinol-derived Lactam | Chiral Auxiliary | ~50-60 | >99 | [2] |
| Biocatalytic Desymmetrization | Enzymatic Resolution | ~85-95 | >99 | [3] |
| Catalytic Asymmetric Hydrogenation | Metal Catalysis | ~70-80 | ~95-99 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Synthesis of (+)-Coniine using L-Pipecolic Acid (Chiral Pool Approach)
This method utilizes the readily available and inexpensive chiral starting material, L-pipecolic acid, derived from the amino acid L-lysine.
Step 1: N-Protection and Reduction of L-Pipecolic Acid L-Pipecolic acid is first protected at the nitrogen atom, typically with a benzyl or Boc group. The protected amino acid is then reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C to room temperature.
Step 2: Activation of the Hydroxyl Group The resulting alcohol is activated for nucleophilic substitution by converting it into a good leaving group, such as a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Step 3: Introduction of the Propyl Side Chain The activated alcohol is then subjected to a nucleophilic substitution reaction with a propyl organometallic reagent, such as propylmagnesium bromide (a Grignard reagent) or propyllithium, in the presence of a copper catalyst (e.g., CuI) to introduce the propyl side chain at the C2 position.
Step 4: Deprotection Finally, the nitrogen protecting group is removed to yield (+)-coniine. For a benzyl group, this is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. For a Boc group, acidic conditions (e.g., trifluoroacetic acid) are employed.
Synthesis of (+)-Coniine using a Phenylglycinol-derived Lactam (Chiral Auxiliary Approach)
This approach utilizes a chiral auxiliary, phenylglycinol, to direct the stereoselective alkylation of a lactam intermediate.
Step 1: Formation of the Chiral Lactam A suitable δ-keto acid is condensed with (R)-phenylglycinol to form a chiral bicyclic lactam. This reaction establishes the stereocenter that will control the subsequent alkylation.
Step 2: Diastereoselective Alkylation The chiral lactam is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral enolate. This enolate is then reacted with an electrophile, in this case, a propyl halide (e.g., propyl iodide), to introduce the propyl side chain. The bulky phenylglycinol auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation.
Step 3: Reductive Cleavage of the Auxiliary The chiral auxiliary is removed by reductive cleavage. This is typically achieved using a dissolving metal reduction (e.g., sodium in liquid ammonia) or catalytic hydrogenation, which cleaves the N-C bond of the auxiliary and reduces the lactam carbonyl to a methylene group, affording the 2-substituted piperidine.
Biocatalytic Desymmetrization for the Synthesis of (+)-Coniine
This enzymatic approach offers high enantioselectivity for the synthesis of chiral piperidines from a prochiral starting material. The key step often involves a kinetic resolution where one enantiomer of a racemic mixture is selectively transformed.
Step 1: Preparation of Racemic Coniine Racemic coniine is prepared using a standard synthetic method, such as the Ladenburg synthesis which involves the condensation of 2-methylpyridine with acetaldehyde followed by reduction.[5]
Step 2: Enzymatic Kinetic Resolution The racemic coniine is subjected to an enzymatic reaction. For instance, an oxidase enzyme can selectively oxidize the (S)-enantiomer to the corresponding imine. This imine is then reduced back to the racemic amine by a reducing agent present in the reaction mixture (e.g., ammonia-borane). This process enriches the reaction mixture in the desired (R)-enantiomer.[3]
Step 3: Isolation of (R)-(+)-Coniine The unreacted (R)-(+)-coniine is then isolated from the reaction mixture with high enantiomeric excess using standard purification techniques like column chromatography.
Catalytic Asymmetric Hydrogenation for Piperidine Synthesis
This method involves the direct asymmetric hydrogenation of a pyridine derivative using a chiral transition metal catalyst.
Step 1: Preparation of the Pyridinium Salt A 2-propylpyridine substrate is activated by forming a pyridinium salt, for example, by reaction with an alkyl halide like benzyl bromide. This activation enhances the susceptibility of the pyridine ring to hydrogenation.[4]
Step 2: Asymmetric Hydrogenation The pyridinium salt is then hydrogenated using a chiral iridium or rhodium catalyst, such as one containing a chiral bisphosphine ligand (e.g., BINAP). The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The chiral catalyst coordinates to the substrate and directs the delivery of hydrogen from one face of the molecule, leading to the formation of the chiral piperidine with high enantioselectivity.[4]
Step 3: Deprotection If an N-benzyl group was used for activation, it is subsequently removed by hydrogenolysis to yield the final (+)-coniine.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the synthesis of (+)-coniine using the compared chiral synthons.
Caption: Synthetic workflow for (+)-coniine from L-pipecolic acid.
Caption: Synthetic workflow for (+)-coniine using a chiral auxiliary.
Caption: Workflow for biocatalytic synthesis of (+)-coniine.
Caption: Workflow for catalytic asymmetric synthesis of (+)-coniine.
Conclusion
The selection of a chiral synthon for the synthesis of 2-substituted piperidines is a multifaceted decision that depends on factors such as commercial availability, cost, scalability, and the desired level of stereocontrol.[3]
-
L-Pipecolic acid represents a classic chiral pool approach, leveraging a readily available and inexpensive starting material. However, the synthetic sequence can be longer compared to other methods.[3]
-
The phenylglycinol-derived lactam method offers excellent stereocontrol through a chiral auxiliary, often leading to very high enantiomeric excess. The trade-off can be the need for additional steps to introduce and remove the auxiliary.
-
Biocatalysis stands out for its exceptional enantioselectivity and high yields in kinetic resolution processes. This approach is particularly attractive for large-scale synthesis where high purity of a single enantiomer is paramount.[3]
-
Catalytic asymmetric hydrogenation provides a more direct and atom-economical route from readily available pyridine derivatives, often with high efficiency and enantioselectivity. The development of suitable chiral catalysts is key to the success of this approach.
Ultimately, the optimal choice of chiral synthon will be dictated by the specific requirements of the synthetic target and the resources available to the research team. This comparative guide provides a framework for making an informed decision, enabling the efficient and stereoselective synthesis of valuable piperidine-containing molecules.
References
A Comparative Guide to the Validation of Analytical Methods for Piperazine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the determination of piperazine, a crucial organic compound used extensively in the pharmaceutical industry as both an active ingredient and a synthetic intermediate.[1] Ensuring the quality and safety of pharmaceutical products necessitates accurate and robust analytical methods for quantifying piperazine.[1] This document outlines and compares several common techniques, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Piperazine is a six-membered ring containing two opposing nitrogen atoms, existing as small, white, water-soluble crystals with a saline taste.[2] Its weakly basic nature and lack of a strong chromophore present unique challenges for analysis, often requiring specialized approaches for detection and quantification.[1][3] This guide explores a range of techniques, from classical titrimetric and gravimetric methods to modern chromatographic and spectrophotometric assays.[2][4][5]
Comparison of Analytical Methods
The selection of an analytical method for piperazine determination depends on various factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. The following tables summarize the quantitative performance of several common methods.
Table 1: Chromatographic Methods
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Features |
| HPLC-UV with Pre-column Derivatization (NBD-Cl) | 30 - 350 ppm[6] | S/N ratio of 3:1[6] | S/N ratio of 10:1[6] | 104.87 - 108.06%[6] | < 4.0%[6] | Suitable for trace analysis; requires derivatization to introduce a UV-active chromophore.[1][6] |
| Gas Chromatography (GC-FID) | 10.08 - 201.60 µg/mL[7] | 0.4 ppm[8] | - | - | < 2.0%[9] | Good for volatile compounds; can be used for residual solvent analysis.[8] |
| Capillary Electrophoresis (CE) with Indirect UV Detection | - | - | - | - | - | Fast and selective; suitable for counter-ion analysis.[10] |
Table 2: Spectrophotometric and Other Methods
| Method | Linearity Range | Wavelength (nm) | Molar Absorptivity (ε) | Key Features |
| Spectrophotometry (Phenothiazine and N-bromosuccinimide) | 0.5 - 5 µg/ml[11] | 595[11] | - | Rapid and simple method.[11] |
| Spectrophotometry (2,6-dichloroquinonechlorimide) | 6.4 - 51.2 µg/ml[12] | 525[12] | - | Simple and accurate for pharmaceutical preparations.[12] |
| Spectrophotometry (Picrolonic Acid) | 1x10⁻⁶ to 7x10⁻⁵ mol l⁻¹[4] | 343[4] | 18,770 mol⁻¹ l cm⁻¹[4] | High sensitivity due to high molar extinction coefficient.[4] |
| Spectrophotometry (N-nitroso derivatives) | 1 - 15 µg/mL[13] | - | - | Based on the UV measurement of N-nitroso derivatives.[13] |
| Gravimetry (Picric Acid) | - | - | - | Official method in many pharmacopoeias; can be tedious and time-consuming.[4][12] |
| Titrimetry (Perchloric Acid) | - | - | - | Simple acid-base titration suitable for bulk drug assay. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for some of the key techniques cited in this guide.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is particularly useful for the trace analysis of piperazine in active pharmaceutical ingredients (APIs) by forming a UV-active derivative.[6]
Methodology:
-
Derivatization: Piperazine is reacted with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[6]
-
Chromatographic System:
-
HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector.[6]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[6]
-
Column Temperature: 35°C.[6]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: 340 nm.[6]
-
-
Validation: The method is validated for linearity, precision, accuracy, robustness, and ruggedness.[6] The limit of detection (LOD) and limit of quantification (LOQ) are determined at signal-to-noise ratios of 3:1 and 10:1, respectively.[6]
Experimental Workflow:
HPLC with Pre-column Derivatization Workflow.
Gas Chromatography (GC)
A simple GC method can be employed for the quantitative determination of piperazine in pharmaceutical drug substances.
Methodology:
-
Chromatographic System:
-
GC System: Agilent 6890 GC with a flame ionization detector (FID).[9]
-
Column: DB-17 (30 m, 0.53 mm, 1 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[14]
-
Injector Temperature: 250°C.[14]
-
Detector Temperature: 260°C.[14]
-
Oven Temperature Program: 150°C for 10 min, then ramped at 35°C/min to 260°C and held for 2 minutes.
-
Injection Volume: 1.0 µL.[14]
-
Diluent: Methanol.[14]
-
-
Validation: The method is validated for linearity, accuracy, precision, specificity, ruggedness, and robustness.[14]
Experimental Workflow:
Gas Chromatography Experimental Workflow.
Spectrophotometric Method
A rapid and straightforward spectrophotometric method can be used for the determination of piperazine and its salts.[11]
Methodology:
-
Principle: This method is based on the interaction of piperazine with phenothiazine and N-bromosuccinimide in aqueous methanol.[11]
-
Procedure:
-
Validation: Beer's law is obeyed in the concentration range of 0.5-5 µg/ml for piperazine salts and 0.5-3 µg/ml for piperazine hexahydrate.[11]
Logical Relationship Diagram:
Spectrophotometric Method Logical Flow.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. users.uoi.gr [users.uoi.gr]
- 5. A Review on Analytical Methods for Piperazine Determination | Semantic Scholar [semanticscholar.org]
- 6. jocpr.com [jocpr.com]
- 7. Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC [chinjmap.com]
- 8. A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hakon-art.com [hakon-art.com]
- 10. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid spectrophotometric method for determination of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Separation of Piperazine Derivatives by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of piperazine derivatives is a critical aspect of drug development and quality control, ensuring the therapeutic efficacy and safety of chiral drug candidates. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose, offering high efficiency, rapid analysis, and minimal sample consumption. This guide provides an objective comparison of different CE methods for the chiral separation of various piperazine derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Selectors
The choice of chiral selector is paramount for achieving successful enantioseparation in capillary electrophoresis. Derivatized cyclodextrins are the most widely employed chiral selectors for piperazine derivatives due to their versatile chiral recognition capabilities. Below is a comparative summary of the performance of different cyclodextrin derivatives in the chiral separation of several key piperazine compounds.
| Analyte(s) | Chiral Selector | Background Electrolyte (BGE) | Applied Voltage | Key Performance Metrics | Reference |
| Chlorcyclizine, Norchlorcyclizine, Neobenodine | Sulfated β-Cyclodextrin (S-β-CD) | 100 mM phosphate buffer (pH 6.0) containing 40% (v/v) methanol | Not Specified | LOD: 5.9–11.4 µmol L⁻¹ LOQ: 18–34.6 µmol L⁻¹ Precision (RSD%): Intra-day: 0.38-1.37% (migration time), 0.36-2.79% (peak area); Inter-day: 2.57-6.60% (migration time), 2.42-6.76% (peak area) | [1] |
| Chlorcyclizine, Hydroxyzine, Meclizine | Sulfated β-Cyclodextrin (S-β-CD) | 0.6 mol L⁻¹ glycine buffer (pH 3.00) | Not Specified | Lower Quantitation Limit: 10 µmol L⁻¹ Analysis Time: < 5 min | [2] |
| Cetirizine | Sulfated β-Cyclodextrin (S-β-CD) | 5 mM borate buffer (pH 8.7) | 10 kV | LOD: 0.5 µg/mL Linear Range: 1.0 to 50.0 µg/mL Analysis Time: < 7 min | [3] |
| 1-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) & other designer drugs | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 200 mM phosphate buffer (pH 2.8) | Not Specified | Simultaneous separation of 6 piperazine and 4 chiral amphetamine compounds in under 23 min. | [4] |
| N-benzoyl methyl piperazine | Sulfated β-Cyclodextrin (S-β-CD) | Generic CE conditions | Not Specified | LOD: 0.1% | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful implementation of chiral separation methods. The following sections outline the key steps for the capillary electrophoresis methods cited above.
Method 1: Separation of Piperazine Antihistamines (Chlorcyclizine, Norchlorcyclizine, Neobenodine)
-
Chiral Selector: Sulfated β-Cyclodextrin (S-β-CD)
-
Background Electrolyte (BGE): A 100 mM phosphate buffer adjusted to pH 6.0. 40% (v/v) methanol is added as an organic modifier. The final concentration of S-β-CD in the BGE is 34 mg/mL.
-
Capillary: Fused-silica capillary, typically with dimensions of 50 µm internal diameter and an effective length of 40-60 cm.
-
Capillary Conditioning: Before the first use, the capillary is typically rinsed with 1 M NaOH, followed by deionized water, and finally the BGE. Between runs, a short rinse with the BGE is performed.
-
Sample Preparation: The piperazine derivative standards or samples are dissolved in a suitable solvent, often the BGE or a compatible solvent, to a final concentration within the linear range of the assay.
-
Injection: Samples are introduced into the capillary using either hydrodynamic or electrokinetic injection.
-
Electrophoresis: The separation is performed at a constant voltage. The specific voltage should be optimized for the best resolution and analysis time.
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analytes.
Method 2: Rapid Separation of Piperazine Antihistamines (Chlorcyclizine, Hydroxyzine, Meclizine)
-
Chiral Selector: Sulfated β-Cyclodextrin (S-β-CD)
-
Background Electrolyte (BGE): A 0.6 mol L⁻¹ glycine buffer adjusted to pH 3.00. The concentration of S-β-CD in the BGE is 5 mg/mL.
-
Capillary: Standard fused-silica capillary.
-
Capillary Conditioning: A standard conditioning protocol as described in Method 1 is employed.
-
Sample Preparation: Samples are dissolved in an appropriate solvent. An achiral piperazine drug, such as cyclizine, can be used as an internal standard for quantitative analysis.[2]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Electrophoresis: A constant voltage is applied to achieve separation in under 5 minutes.
-
Detection: UV detection at a suitable wavelength.
Method 3: Enantioseparation of Cetirizine
-
Chiral Selector: Sulfated β-Cyclodextrin (S-β-CD)
-
Background Electrolyte (BGE): A 5 mM borate buffer with a pH of 8.7, containing 1% (w/v) S-β-CD.
-
Capillary: Fused-silica capillary.
-
Capillary Conditioning: As described in Method 1.
-
Sample Preparation: Cetirizine samples are dissolved and diluted to fall within the 1.0 to 50.0 µg/mL linear range. Cefazolin can be used as an internal standard.[3]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Electrophoresis: The separation is carried out at an applied voltage of 10 kV.
-
Detection: UV detection.
Experimental Workflow and Logical Relationships
The general workflow for chiral separation of piperazine derivatives by capillary electrophoresis involves a series of sequential steps, from sample and capillary preparation to data analysis. The logical relationship between these steps is crucial for achieving reproducible and reliable results.
Caption: General workflow for chiral separation of piperazine derivatives by CE.
Signaling Pathways and Separation Mechanisms
The fundamental principle behind chiral separation in capillary electrophoresis using cyclodextrins involves the formation of transient diastereomeric complexes between the enantiomers of the piperazine derivative and the chiral selector.
Caption: Mechanism of chiral separation using a cyclodextrin selector in CE.
The differential interaction between the enantiomers and the chiral selector results in different association constants (K_R and K_S). This, in turn, leads to different effective electrophoretic mobilities for the two enantiomers, causing them to migrate at different velocities under the influence of the electric field and thus enabling their separation. The choice of a suitable chiral selector that exhibits a significant difference in binding affinity for the enantiomers is therefore the key to achieving high resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative enantiomeric analysis of chlorcyclizine, hydroxyzine, and meclizine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of cetirizine by sulfated-beta-cyclodextrin-mediated capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Enantiomeric Excess: A Comparative Guide to NMR Spectroscopy with Chiral Auxiliaries
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral compounds. The therapeutic activity of a drug can be confined to a single enantiomer, while the other may be inactive or even harmful. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries with other established analytical techniques for ee determination, supported by experimental data and detailed protocols.
The Principle of Chiral Recognition by NMR
Enantiomers, being mirror images, are indistinguishable in an achiral environment, and thus produce identical NMR spectra. To differentiate them using NMR spectroscopy, a chiral auxiliary is introduced to the sample. This auxiliary interacts with the enantiomers to form transient or stable diastereomers.[1][2] Diastereomers have different physical and chemical properties and, crucially, distinct NMR spectra. The differing magnetic environments of the nuclei in the diastereomeric complexes lead to separate signals for each enantiomer, allowing for the quantification of their relative amounts by integrating the corresponding peaks.[3]
There are three main classes of chiral auxiliaries used in NMR spectroscopy for determining enantiomeric excess:
-
Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid or MTPA), react covalently with the analyte to form stable diastereomers.[3][4][5] This method often results in significant chemical shift differences, facilitating accurate integration. However, it requires a chemical reaction, which can be time-consuming and may introduce impurities.
-
Chiral Solvating Agents (CSAs): CSAs, like Pirkle's alcohol, form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or π-π stacking.[6][7] The formation of these complexes is typically rapid and reversible, allowing for in-situ analysis without chemical modification of the analyte. The induced chemical shift differences are generally smaller than with CDAs.
-
Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic lanthanide complexes that act as Lewis acids and coordinate to functional groups in the analyte. The paramagnetic nature of the lanthanide ion causes large shifts in the NMR spectrum, with the magnitude of the shift being different for the two enantiomers in the diastereomeric complex.[2]
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric excess depends on various factors including the nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation.[8][9] NMR spectroscopy with chiral auxiliaries offers a powerful alternative to more traditional chromatographic methods like chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | NMR with Chiral Auxiliaries | Chiral HPLC | Chiral GC |
| Principle | Formation of diastereomers with distinct NMR spectra.[1][2] | Differential interaction of enantiomers with a chiral stationary phase.[8] | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. |
| Sample Preparation | Simple mixing (CSAs) or chemical derivatization (CDAs).[1][10] | Dissolution in a suitable mobile phase. | Derivatization may be required to increase volatility. |
| Analysis Time | Rapid (typically 5-15 minutes per sample).[11] | Longer (10-60 minutes per sample), method development can be time-consuming.[11] | Generally faster than HPLC, but sample preparation can add time. |
| Sample Throughput | High, suitable for reaction monitoring and high-throughput screening.[11][12] | Moderate, can be automated but is inherently a serial technique. | Moderate to high, depending on sample preparation. |
| Solvent Consumption | Low (typically < 1 mL of deuterated solvent per sample).[11] | High, significant volumes of mobile phase are used.[8] | Low, uses carrier gas. |
| Accuracy & Precision | Generally good, with accuracy often within ±1-5%.[4][13] | High, often considered the "gold standard" for accuracy.[8] | High for volatile and thermally stable compounds. |
| Sensitivity | Lower than chromatographic methods. | High, capable of detecting trace impurities. | Very high, especially with sensitive detectors. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC system with a chiral column. | Requires a GC system with a chiral column. |
| Cost (per sample) | Can be lower due to reduced solvent usage and faster analysis time, though initial instrument cost is high.[11] | Higher due to expensive chiral columns and solvent consumption. | Generally lower than HPLC. |
| Information Provided | Provides structural information in addition to enantiomeric excess. | Primarily provides retention time and peak area for quantification. | Provides retention time and peak area. |
Experimental Protocol: Determination of Enantiomeric Excess using Mosher's Acid (a Chiral Derivatizing Agent)
This protocol describes the determination of the enantiomeric excess of a chiral alcohol by forming diastereomeric Mosher's esters.[3][14]
Materials:
-
Chiral alcohol (analyte)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or other suitable base
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable NMR solvent
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the Mosher's Esters:
-
In two separate, dry NMR tubes, dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
To one tube, add a slight molar excess (1.1-1.2 equivalents) of (R)-Mosher's acid chloride and a small amount of anhydrous pyridine (to act as a base and catalyst).
-
To the second tube, add a slight molar excess of (S)-Mosher's acid chloride and a similar amount of anhydrous pyridine.
-
Cap the NMR tubes and gently shake to mix the reagents. The reaction is typically complete within 30 minutes at room temperature.[10]
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum for each of the two diastereomeric ester samples.
-
If the alcohol contains fluorine, a ¹⁹F NMR spectrum can be particularly useful as the trifluoromethyl group of the Mosher's ester provides a clean singlet for each diastereomer.[3]
-
-
Data Analysis:
-
Identify a well-resolved signal in the NMR spectrum that is clearly separated for the two diastereomers. This could be a proton near the stereocenter or the trifluoromethyl group in the ¹⁹F NMR spectrum.
-
Integrate the area of the corresponding signals for the two diastereomers (let's call them Integral_R and Integral_S, corresponding to the esters formed from the R- and S-enantiomers of the alcohol, respectively).
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [|Integral_major - Integral_minor| / (Integral_major + Integral_minor)] x 100
-
-
Visualizing the Workflow and Principles
To better understand the process, the following diagrams illustrate the key steps and concepts.
Caption: Workflow for determining enantiomeric excess using NMR spectroscopy with a chiral derivatizing agent.
Caption: Formation of distinguishable diastereomers from enantiomers and a chiral auxiliary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Protecting Groups for Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its symmetric nature, however, presents a formidable challenge in achieving selective mono-functionalization. For decades, the tert-butyloxycarbonyl (Boc) group has been the protecting group of choice for temporarily masking one of the piperazine nitrogens. While effective, the reliance on Boc protection is hampered by the often harsh acidic conditions required for its removal, which can compromise sensitive functional groups within a molecule.[1] This guide provides a comprehensive comparison of viable alternative protecting groups, offering a toolkit of orthogonal strategies for the selective functionalization of piperazine.
Orthogonal Protecting Group Strategies
An ideal protecting group strategy allows for the selective removal of one group in the presence of others, a concept known as orthogonality. This is crucial in the multi-step synthesis of complex molecules.[1][2][3] The following sections detail common alternatives to the Boc group for piperazine protection, focusing on their unique deprotection mechanisms and compatibility with diverse synthetic routes.
The Carboxybenzyl (Cbz) Group
Introduced in the 1930s for peptide chemistry, the Carboxybenzyl (Cbz) group remains a versatile choice due to its stability in both acidic and basic conditions.[1]
-
Protection: N-Cbz-piperazine is typically synthesized by reacting piperazine with benzyl chloroformate under Schotten-Baumann conditions.
-
Deprotection: The primary and mildest method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), yielding toluene, carbon dioxide, and the free amine without the use of harsh reagents.[1][4] This makes it highly compatible with acid-sensitive groups like Boc or silyl ethers.[1] Alternatively, strong acidic conditions, such as HBr in acetic acid, can also be used for deprotection.[5]
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its central role in solid-phase peptide synthesis (SPPS) and offers excellent orthogonality to acid-labile protecting groups.[1][2]
-
Protection: Fmoc-piperazine can be prepared by reacting piperazine with Fmoc chloride under basic conditions.[6]
-
Deprotection: A key feature of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine in DMF.[1] This allows for selective deprotection while acid-labile groups like Boc remain intact.[1] The byproducts of Fmoc deprotection are dibenzofulvene and carbon dioxide.[1]
The Allyloxycarbonyl (Alloc) Group
The Alloc group provides another layer of orthogonality, being stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage.[7][8]
-
Protection: The Alloc group is introduced by reacting piperazine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[9]
-
Deprotection: Removal of the Alloc group is achieved under mild conditions via palladium(0)-catalyzed allyl transfer.[9] A common method involves the use of Pd(PPh₃)₄ with a scavenger such as phenylsilane or dimethylamine-borane complex.[10][11]
The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group is stable to a wide range of conditions, including hydrolysis, most acidic and reductive conditions, and catalytic hydrogenolysis, making it a robust protecting group.[12]
-
Protection: The Teoc group can be introduced using reagents like N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu).[12]
-
Deprotection: The Teoc group is cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). The reaction proceeds via β-elimination to release the free amine.[12]
Quantitative Data Comparison
The following table summarizes the key characteristics and deprotection conditions for the discussed protecting groups. While specific yields can be substrate-dependent, this table provides a general comparison to aid in the selection of an appropriate protecting group.
| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Cbz, Fmoc, Alloc, Teoc |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) | Boc, Fmoc, Alloc, Teoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Mild Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Alloc, Teoc |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Boc, Cbz, Fmoc, Teoc |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu | Fluoride source (e.g., TBAF) | Boc, Cbz, Fmoc, Alloc |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-piperazine
Materials: Piperazine, benzyl chloroformate, sodium carbonate, water, diethyl ether, ethyl acetate, anhydrous sodium sulfate.
Procedure:
-
Dissolve piperazine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[4]
-
Acidify the aqueous layer with HCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[4]
Protocol 2: Deprotection of N-Cbz-piperazine (Hydrogenolysis)
Materials: N-Cbz-piperazine derivative, methanol (or ethanol, ethyl acetate), 10% Palladium on carbon (Pd/C), hydrogen source (balloon or hydrogenation apparatus), Celite.
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in a suitable solvent like methanol.[1][4]
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[4]
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.
Protocol 3: Synthesis of N-Fmoc-piperazine
Materials: Piperazine, Fmoc chloride, sodium bicarbonate, water, dichloromethane.
Procedure:
-
Dissolve piperazine in a mixture of water and dichloromethane.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture in an ice bath and add a solution of Fmoc chloride in dichloromethane dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain N-Fmoc-piperazine.
Protocol 4: Deprotection of N-Fmoc-piperazine
Materials: N-Fmoc-piperazine derivative, 20% piperidine in DMF.
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in a 20% (v/v) solution of piperidine in DMF.
-
Stir the mixture at room temperature. The deprotection is typically rapid, often complete within minutes to an hour.[1]
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent and piperidine under reduced pressure. The crude product can be purified by chromatography or crystallization.
Visualizing Synthetic Workflows
The choice of protecting group dictates the overall synthetic strategy. The following diagrams illustrate the general workflow for piperazine protection and deprotection, and a decision-making pathway for selecting an appropriate protecting group.
Caption: General workflow for the synthesis of mono-substituted piperazines using a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 7. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 8. biosynth.com [biosynth.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to Analytical Methods for Chiral Drug Separation
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical challenge in the development and quality control of chiral drugs. Enantiomers, non-superimposable mirror images of a molecule, can exhibit significant differences in pharmacological activity, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even cause adverse effects.[1][2] Consequently, regulatory agencies worldwide mandate the characterization and quantification of individual enantiomers in pharmaceutical products.[3] This guide provides an objective comparison of the most prevalent analytical techniques for chiral drug separation—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—supported by experimental data to aid in method selection and development.
At a Glance: Key Performance Differences
High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for chiral separations, offering a wide variety of commercially available chiral stationary phases (CSPs).[3][4] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster separations and reduced solvent consumption.[5][6] Capillary Electrophoresis (CE) is a high-efficiency technique that requires minimal sample and solvent, making it a valuable tool for certain applications.[3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.[7] | Differential partitioning between a supercritical fluid mobile phase (typically CO2) and a solid chiral stationary phase.[5] | Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte.[7] |
| Advantages | Wide applicability, vast library of chiral stationary phases, robust and well-understood.[3][4] | High speed, reduced organic solvent consumption ("greener" method), suitable for high-throughput screening.[5][6][8] | High separation efficiency, minimal sample and solvent consumption, suitable for charged analytes.[7] |
| Disadvantages | Longer analysis times compared to SFC, higher organic solvent consumption. | Requires specialized instrumentation, may not be suitable for highly polar compounds without modifiers. | Primarily applicable to charged or chargeable analytes, can be less robust than HPLC or SFC. |
| Typical Analysis Time | 5 - 30 minutes | 1 - 10 minutes | 10 - 40 minutes |
| Solvent Consumption | High | Low to Moderate | Very Low |
Quantitative Comparison of Analytical Methods
The following tables summarize quantitative data for the chiral separation of several common drugs, providing a direct comparison of performance across different analytical techniques and conditions.
Table 1: Chiral Separation of Ketoprofen
| Method | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Resolution (Rs) | Analysis Time (min) |
| HPLC | Chiralpak AD® (20 µm) | 10% Ethanol / 90% n-Hexane / 0.01% TFA | > 1.5 | < 15 |
| HPLC | Norvancomycin (Chiral Mobile Phase Additive) on C8 column | Acetonitrile-TEAA buffer (pH 5.2, 20 mM) (35:65, v/v) containing 2.0 mM norvancomycin | ~2.0 | < 12 |
| CE | Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin | Phosphate buffer with 50 mM of the chiral selector | Baseline | ~10 |
Table 2: Chiral Separation of Ibuprofen
| Method | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Resolution (Rs) | Analysis Time (min) |
| HPLC | Ovomucoid (OVM) column | Potassium dihydrogen phosphate 20 mM (pH=3) and ethanol | > 2.0 | < 8[9] |
| HPLC | Chiralcel OJ-R | CH3CN-H2O (35/65) | Baseline | ~15[10] |
| SFC | Kromasil CHI-TBB | CO2 with modifier | Good separation | Not specified[11] |
Table 3: Chiral Separation of Warfarin
| Method | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Resolution (Rs) | Analysis Time (min) |
| HPLC | DAICEL CHIRALPAK® IG | 100% Methanol | High | ~12[12] |
| SFC | Not specified | Not specified | Baseline for 12 components | 8.0[5] |
| UPC²-MS | ACQUITY UPC2 Trefoil CEL1 | Ammonium formate modified methanol as co-solvent | Baseline for enantiomers and 3 metabolites | < 4.5[13] |
Table 4: Chiral Separation of Antihistamines (Cetirizine)
| Method | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Resolution (Rs) | Analysis Time (min) |
| HPLC | Chiralpak IC | n-hexane/organic modifier/additive | 3.74 | ~15[2] |
| HPLC | Immobilized human serum albumin (HSA) | 2-propanol and Sorensen's phosphate buffer at pH 7.0 | 1.82 | ~7[14] |
| CE | Sulfated-β-cyclodextrins | Not specified | Baseline | Not specified[14] |
Table 5: Chiral Separation of Antidepressants (Fluoxetine & Citalopram)
| Method | Drug | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Resolution (Rs) | Analysis Time (min) |
| HPLC | Fluoxetine | cyclobond I 2000 DM | Not specified | 2.30 | Not specified[15] |
| HPLC | Citalopram | Chiralcel OD-H | n-hexane/propane-2-ol/triethylamine 96/4/0.1 (v/v/v) | Baseline | ~15[16] |
| 2D-LC | Fluoxetine, Mirtazapine, Bupropion | C18 and serial CPS columns | Methanol-0.1 % (v/v) ammonia solution | Baseline | ~20[17] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral separation methods. Below are representative experimental protocols for HPLC and CE.
High-Performance Liquid Chromatography (HPLC) Protocol for Ketoprofen Separation[7]
-
System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak AD® (20 µm).
-
Mobile Phase: Prepare a mixture of 10% Ethanol, 90% n-Hexane, and 0.01% Trifluoroacetic acid (TFA). Filter and degas the mobile phase prior to use.
-
Sample Preparation: Dissolve the racemic ketoprofen standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detection wavelength to 254 nm.
-
-
Injection and Data Acquisition: Inject 10 µL of the sample. Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Data Analysis: Identify the peaks for the (R)- and (S)-enantiomers and calculate the resolution (Rs) between them.
Capillary Electrophoresis (CE) Protocol for Ketoprofen Separation[7]
-
System: Capillary electrophoresis instrument equipped with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): Prepare a phosphate buffer and add 50 mM heptakis-2,3,6-tri-O-methyl-β-cyclodextrin as the chiral selector. Adjust the pH as necessary.
-
Sample Preparation: Dissolve the racemic ketoprofen standard or sample in the BGE or a suitable low-conductivity buffer.
-
Electrophoretic Conditions:
-
Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.
-
Set the capillary temperature (e.g., 25°C).
-
Apply a voltage (e.g., 20 kV).
-
Set the UV detection wavelength to 254 nm.
-
-
Injection and Data Acquisition: Inject the sample using hydrodynamic or electrokinetic injection. Acquire the electropherogram.
-
Data Analysis: Identify the peaks for each enantiomer based on their migration times and calculate the resolution.
Mandatory Visualization
Caption: A general workflow for the development of a chiral separation method.
Caption: The fundamental principle of chiral recognition leading to separation.
References
- 1. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic resolution of closely related species: separation of warfarin and hydroxylated isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. asianpubs.org [asianpubs.org]
- 11. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 13. lcms.cz [lcms.cz]
- 14. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous separation and determination of several chiral antidepressants and their enantiomers in wastewater by online heart-cutting two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Piperazine Synthesis: An Evaluation of Efficacy
For researchers, scientists, and drug development professionals, the efficient synthesis of piperazine and its derivatives is a critical step in the creation of numerous pharmaceuticals. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of the synthetic route. This guide provides an objective comparison of various catalytic systems used in piperazine synthesis, supported by experimental data, to aid in the selection of the most suitable catalyst for a given application.
The synthesis of the piperazine ring, a core scaffold in many blockbuster drugs, can be achieved through various pathways, most commonly involving the cyclization of ethanolamines or the C-H functionalization of pre-existing rings. The efficacy of these transformations is heavily reliant on the catalytic system employed. This guide evaluates several key classes of catalysts: iridium, ruthenium, and nickel complexes, as well as zeolite-based catalysts, presenting their performance data in a structured format for easy comparison.
Performance Comparison of Catalysts in Piperazine Synthesis
The following tables summarize the performance of different catalysts in piperazine synthesis from various starting materials. It is important to note that direct comparisons can be challenging due to the variability in reaction conditions and substrates across different studies.
Table 1: Catalytic Synthesis of Piperazine and its Derivatives from Ethanolamines
| Catalyst | Starting Material | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Piperazine Yield (%) | Piperazine Selectivity (%) | Reference |
| Ruthenium | ||||||||
| Ru-PNP pincer complex | Diethanolamine (DEA) | 155 | 42 | 24 | 69 (DEA) | - | 32.6 (to AEEA*) | [1] |
| Nickel | ||||||||
| Ni-MgO | Diethanolamine | 225 | ~170 | 3 | 31 (DEA) | ~14.6 | 47 | [2] |
| Ni-MgO | Aminoethyl ethanolamine | 225 | 180 | - | >65 | ~70 (net) | 82 | [2] |
| Ni-MgO | Ethanolamine | 225 | - | 3 | >65 | - | - | [2] |
| Nickel-copper-chromium oxide | Monoethanolamine | 242 | - | 1.7 | 79 | 31.6 | 40 | [3] |
| Raney Nickel | Monoethanolamine & NH3 | 200 | 90 | 4 | - | 55-60 | - | [4] |
| Zeolite | ||||||||
| Zn-ZSM-5 | Ethylenediamine | 360 | Atmospheric | - | 94.1 | 42.8 | 45.5 | [4][5] |
| Zn/K-ZSM-5 | Ethylenediamine | 360 | Atmospheric | - | 82.6 | 34.8 | 42.1 | [4][5] |
| 20% Co/H-ZSM-5 | Monoethanolamine | - | - | - | 76.8 | 35 | 45.7 | [4] |
*Note: AEEA (Aminoethylethanolamine) is a key intermediate that is subsequently cyclized to piperazine.
Table 2: Iridium-Catalyzed Synthesis of C-Substituted Piperazines
| Catalyst | Starting Material (Imine) | Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Reference |
| [IrCl(cod)(PPh₃)] | Py—CH=N—CH₂Py | 25 | 12 | - | 18 | [6] |
| [IrCl(cod)(PPh₃)] with Me₃NO | Py—CH=N—CH₂Py | 25 | 0.5 | >99 | 93 | [7] |
| [IrCl(cod)(PPh₃)] with Me₃NO | 3-pyridyl—CH=N—CH₂Py | 60 | 48 | >99 | 94 | [8] |
| [IrCl(cod)(PPh₃)] with Me₃NO | 4-pyridyl—CH=N—CH₂Py | 60 | 24 | >99 | 95 | [8] |
| [IrCl(cod)(PPh₃)] with Me₃NO | Ph—CH=N—CH₂Py | 60 | 72 | 80 | 72 | [8] |
| [Ir(ppy)₃] (photocatalyst) | N-aryl piperazine & 1,4-dicyanobenzene | RT | - | - | High | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Iridium-Catalyzed Synthesis of C-Substituted Piperazines from Imines
This procedure is adapted from a method for the synthesis of complex C-substituted piperazines.[6][7][8]
Materials:
-
[IrCl(cod)(PPh₃)] catalyst (2 mol%)
-
Imine substrate (e.g., Py—CH=N—CH₂Py)
-
Trimethylamine N-oxide (Me₃NO) (1.2 equivalents)
-
Anhydrous solvent (e.g., C₆D₆ or acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the [IrCl(cod)(PPh₃)] catalyst and trimethylamine N-oxide.
-
Seal the tube with a septum and purge with an inert atmosphere for 10-15 minutes.
-
Add the anhydrous solvent via syringe, followed by the imine substrate.
-
Stir the reaction mixture at the specified temperature (e.g., 25°C or 60°C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., ¹H NMR or GC-MS).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired C-substituted piperazine.
Protocol 2: Nickel-Catalyzed Synthesis of Piperazine from Aminoethyl Ethanolamine
This protocol is a general representation based on processes using Ni-MgO catalysts.[2]
Materials:
-
Ni-MgO catalyst
-
Aminoethyl ethanolamine (AEEA)
-
Anhydrous ammonia
-
High-pressure autoclave reactor
-
Hydrogen gas supply
-
Heating and stirring mechanism for the autoclave
Procedure:
-
Charge the high-pressure autoclave reactor with the Ni-MgO catalyst and aminoethyl ethanolamine.
-
Seal the reactor and purge it with hydrogen gas to remove air.
-
Introduce anhydrous ammonia into the reactor to the desired pressure.
-
Pressurize the reactor with hydrogen to the specified operating pressure (e.g., 180 atm).
-
Heat the reactor to the reaction temperature (e.g., 225°C) while stirring.
-
Maintain the temperature and pressure for the duration of the reaction.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product mixture is collected and purified by fractional distillation to isolate piperazine.
Protocol 3: Zeolite-Catalyzed Synthesis of Piperazine from Ethylenediamine
This protocol is based on the use of modified ZSM-5 zeolites in a fixed-bed reactor.[4][5]
Materials:
-
Modified zeolite catalyst (e.g., Zn-ZSM-5)
-
Ethylenediamine (EDA)
-
Deionized water
-
Fixed-bed flow reactor system with a furnace
-
High-performance liquid pump
-
Gas flow controllers (for carrier gas, e.g., N₂)
-
Condenser and product collection system
Procedure:
-
Pack the fixed-bed reactor with the zeolite catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 360°C) under a flow of inert gas.
-
Prepare a feed solution of ethylenediamine and water (e.g., 4:6 mass ratio).
-
Pump the feed solution into the reactor at a controlled liquid hourly space velocity (LHSV).
-
The vaporized reactants pass through the catalyst bed where the cyclization reaction occurs.
-
The product stream exits the reactor and is cooled in a condenser.
-
The liquid product is collected and analyzed by gas chromatography (GC) to determine the conversion of ethylenediamine and the selectivity to piperazine.
Visualizing Reaction Pathways and Workflows
Iridium-Catalyzed [3+3] Cycloaddition for Piperazine Synthesis
The iridium-catalyzed synthesis of C-substituted piperazines proceeds through a proposed [3+3] cycloaddition mechanism. The following diagram illustrates the key steps in this catalytic cycle.
Caption: Proposed catalytic cycle for iridium-catalyzed piperazine synthesis.
General Experimental Workflow for Heterogeneous Catalysis
The following diagram outlines a typical experimental workflow for piperazine synthesis using a solid-phase catalyst, such as a zeolite or supported nickel catalyst.
Caption: A generalized workflow for piperazine synthesis via heterogeneous catalysis.
Concluding Remarks
The selection of an optimal catalyst for piperazine synthesis is a multi-faceted decision that depends on the desired product, available starting materials, and process constraints.
-
Iridium catalysts have shown remarkable efficiency and selectivity in the synthesis of complex, C-substituted piperazines, which are of high value in medicinal chemistry.[6][7][8] These reactions often proceed under mild conditions.
-
Ruthenium catalysts , particularly pincer complexes, are effective for the selective amination of diethanolamine to AEEA, a crucial precursor for piperazine.[1]
-
Nickel-based catalysts are well-established for the industrial production of piperazine from ethanolamines. While they may require higher temperatures and pressures, they are cost-effective and can achieve high yields.[2][3][4]
-
Zeolite catalysts offer the advantages of shape selectivity and thermal stability, making them suitable for continuous flow processes. Their acidity can be tuned to optimize the selectivity towards piperazine.[4][5]
For researchers focused on the synthesis of novel, structurally diverse piperazine derivatives, iridium-catalyzed methods present a powerful tool. For large-scale industrial production from bulk chemicals like ethanolamines, traditional nickel-based catalysts and increasingly, zeolite-based systems, remain highly relevant. This guide provides a foundational dataset to inform the rational selection of catalysts in the ever-evolving field of piperazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 3. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Forensic Analysis of Piperazines in Seized Materials: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of piperazines in seized materials, a critical task in forensic science. Piperazine derivatives, often marketed as "legal highs" or substitutes for illicit substances like MDMA, pose a significant challenge to law enforcement and public health.[1][2] This document outlines and compares the performance of key analytical techniques, supported by experimental data, to assist researchers and forensic scientists in selecting the most appropriate methods for their needs.
Comparison of Chromatographic Techniques for Piperazine Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the quantification of piperazines in seized materials. The choice between these methods often depends on the specific piperazine derivative, the complexity of the sample matrix, and the desired sensitivity.
| Parameter | GC-MS | LC-MS/MS |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Derivatization | Often required for polar piperazines to increase volatility.[3] | Generally not required. |
| Limit of Detection (LOD) | BZP: 0.002 µg/mL (urine), TFMPP: 0.002 µg/mL (urine)[3][4] | MNP: 0.15 ppm[5] |
| Limit of Quantification (LOQ) | BZP: 0.008 µg/mL (urine), TFMPP: 0.008 µg/mL (urine)[3][4] | MNP: Below 30% of the 5.0 ppm specification limit[5] |
| Linearity (Correlation Coefficient) | >0.99[6] | >0.999[1] |
| Precision (RSD%) | <15%[3] | <5%[6] |
| Accuracy (% Recovery) | 90-108% (urine)[3] | 100.38 ± 3.24%[5] |
BZP: 1-Benzylpiperazine, TFMPP: 1-(3-Trifluoromethylphenyl)piperazine, MNP: 1-Methyl-4-nitrosopiperazine
Experimental Protocols
Sample Preparation for Chromatographic Analysis
A general procedure for the preparation of seized powders or tablets for analysis is as follows:
-
Accurately weigh a portion of the homogenized sample.
-
Dissolve the sample in a suitable solvent, such as methanol or a methanol/water mixture.[7]
-
For quantitative analysis, prepare a stock solution of known concentration.[7]
-
Perform serial dilutions to create calibration and validation standards.[7]
-
If necessary, filter the solution to remove any insoluble excipients before injection into the chromatograph.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of volatile and thermally stable piperazine derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm).[4]
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Scan Range: m/z 40-500.[8]
-
Solvent Delay: 3 minutes.[1]
Derivatization (if required):
For polar piperazines, a derivatization step using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) is often necessary to improve volatility and chromatographic peak shape.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of piperazines, including those that are non-volatile or thermally labile.
Instrumentation:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 1200 series HPLC with an AB Sciex 4000 QTRAP).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion pairs are monitored for each target piperazine derivative. For example, for BZP, the transition m/z 177 -> 91 can be used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the preliminary identification of piperazines in seized powders. It provides a characteristic "fingerprint" spectrum based on the vibrational modes of the molecule.
Instrumentation:
-
Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Experimental Protocol:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with a library of reference spectra for identification. For pure substances, the KBr pellet method can also be used.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of known and novel piperazine derivatives. It provides detailed information about the chemical environment of atoms within the molecule.
Instrumentation:
-
High-field NMR spectrometer (e.g., Bruker Avance 400 MHz).
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the resulting spectra to determine the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for more complex structures.
Visualizations
Caption: Workflow for the forensic analysis of piperazines.
Caption: Comparison of analytical techniques for piperazine analysis.
References
Safety Operating Guide
Safe Disposal of (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: A Comprehensive Guide for Laboratory Professionals
Hazard Summary and Safety Precautions
Based on data for piperazine and related compounds, (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate should be handled with care. The primary hazards associated with piperazine derivatives include:
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or inhaled.[1] |
| Skin Corrosion/Irritation | Can cause skin irritation or severe burns.[1][3] |
| Eye Damage/Irritation | Poses a risk of serious eye damage.[1][3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] |
| Environmental Hazards | Potentially harmful to aquatic life.[1] |
Before initiating any disposal procedures, it is mandatory to consult the specific Safety Data Sheet (SDS) for the product in use, if available, and to adhere to all local, state, and federal regulations regarding hazardous waste disposal. [1][5]
Personal Protective Equipment (PPE)
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound to minimize exposure risk.[1]
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.[2]
-
Respiratory Protection: In environments with inadequate ventilation or when dealing with dust or aerosols, a certified respirator is necessary.[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain the Spill: Use an inert, absorbent material such as sand or vermiculite to contain the spill.[2]
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items (e.g., paper towels) into a designated, labeled hazardous waste container.[2] Do not allow the substance to enter drains.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It must be segregated as hazardous chemical waste.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[1]
-
Record the date when the waste is first added to the container.
-
-
Waste Collection:
-
Carefully transfer all waste containing the compound, including contaminated consumables like pipette tips and weighing paper, into the designated hazardous waste container.[2]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal facility.[1] These facilities are equipped to handle and treat hazardous materials in an environmentally responsible manner, often through methods like controlled incineration.
-
Never dispose of this chemical down the drain or in the regular trash. [1]
-
Experimental Workflow and Disposal Decision Process
The following diagrams illustrate the experimental workflow incorporating the disposal steps and a decision-making process for proper disposal.
Caption: Experimental workflow for handling this compound.
References
Essential Safety and Operational Guidance for Handling (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Summary: this compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is imperative to use appropriate personal protective equipment (PPE) and follow standard laboratory safety protocols.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust that can cause serious eye damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact which can cause irritation. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] | To be used in case of insufficient ventilation or when dust is generated, to prevent respiratory irritation. |
| Body Protection | Laboratory coat, closed-toe shoes, and long pants. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit. | Protects skin from accidental exposure. |
Experimental Protocols
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound. Avoid eating, drinking, or smoking in the laboratory.
-
Storage: Store the compound in a tightly closed container in a dry and well-ventilated place. Keep it away from incompatible materials.
-
Spill Management: In case of a spill, avoid generating dust. Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a suitable container for disposal.
Disposal Plan:
All waste containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including the compound itself, any absorbent materials used for spills, and contaminated disposable PPE, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through an approved waste disposal plant. Do not dispose of it down the drain or in regular trash.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling the target compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
